molecular formula C12H10N2O4S B1229165 Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate CAS No. 78979-64-3

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Cat. No.: B1229165
CAS No.: 78979-64-3
M. Wt: 278.29 g/mol
InChI Key: XQBNPFPSRBLFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-4-thiazolecarboxylic acid ethyl ester is a C-nitro compound.

Properties

IUPAC Name

ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBNPFPSRBLFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395809
Record name Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

78979-64-3
Record name 4-Thiazolecarboxylic acid, 2-(4-nitrophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78979-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in the development of various bioactive molecules.[1] The described methodology is primarily based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of thiazole rings.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiosemicarbazone intermediate from 4-nitrobenzaldehyde and thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate with ethyl bromopyruvate to yield the target thiazole derivative.[5][6] This reaction is a classic example of the Hantzsch thiazole synthesis.[2][4]

Synthesis_Pathway cluster_step1 Step 1: Thiosemicarbazone Formation cluster_step2 Step 2: Hantzsch Thiazole Synthesis (Cyclization) A 4-Nitrobenzaldehyde C₇H₅NO₃ C 1-(4-Nitrobenzylidene)thiosemicarbazide C₈H₈N₄O₂S A->C Ethanol, Reflux B Thiosemicarbazide CH₅N₃S B->C D 1-(4-Nitrobenzylidene)thiosemicarbazide C₈H₈N₄O₂S F This compound C₁₂H₁₀N₂O₄S D->F Ethanol, Reflux E Ethyl Bromopyruvate C₅H₇BrO₃ E->F

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of the target compound.

Step 1: Synthesis of 1-(4-Nitrobenzylidene)thiosemicarbazide

This procedure outlines the formation of the thiosemicarbazone intermediate.

Materials:

  • 4-Nitrobenzaldehyde

  • Thiosemicarbazide

  • Absolute Ethanol

Procedure:

  • Dissolve equimolar amounts of 4-nitrobenzaldehyde and thiosemicarbazide in absolute ethanol.

  • The reaction mixture is refluxed for a period of 2-4 hours.

  • The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

  • The precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure 1-(4-nitrobenzylidene)thiosemicarbazide.

Step 2: Synthesis of this compound

This protocol details the cyclization reaction to form the final thiazole product.[5]

Materials:

  • 1-(4-Nitrobenzylidene)thiosemicarbazide

  • Ethyl bromopyruvate

  • Absolute Ethanol

Procedure:

  • Suspend 1-(4-nitrobenzylidene)thiosemicarbazide (1 equivalent) in absolute ethanol (approximately 20 mL).

  • To this suspension, add ethyl bromopyruvate (1 equivalent).

  • The reaction mixture is heated to reflux for 4 hours.[5]

  • Monitor the reaction's progress via TLC.[5]

  • Once the reactants are consumed, the reaction is quenched by pouring it into ice-cold water, leading to the precipitation of the crude product.[5]

  • The precipitate is collected by filtration and washed thoroughly with water to afford the pure this compound.[5]

  • The final product can be further purified by recrystallization, for example, from tetrahydrofuran, if required.[5]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance CAS Number
4-NitrobenzaldehydeC₇H₅NO₃151.12Yellow crystalline solid555-16-8
ThiosemicarbazideCH₅N₃S91.14White crystalline powder79-19-6
Ethyl BromopyruvateC₅H₇BrO₃195.01Colorless to light yellow liquid70-23-5
This compoundC₁₂H₁₀N₂O₄S294.29Light green solid[1]78979-64-3[1]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Experimental_Workflow start Start step1 Dissolve 4-Nitrobenzaldehyde and Thiosemicarbazide in Ethanol start->step1 step2 Reflux for 2-4 hours step1->step2 step3 Monitor Reaction by TLC step2->step3 step4 Cool and Filter to obtain Intermediate step3->step4 Reaction Complete step5 Suspend Intermediate in Ethanol step4->step5 step6 Add Ethyl Bromopyruvate step5->step6 step7 Reflux for 4 hours step6->step7 step8 Monitor Reaction by TLC step7->step8 step9 Quench with Ice Water step8->step9 Reaction Complete step10 Filter and Wash Product step9->step10 step11 Dry Final Product step10->step11 end End step11->end

Caption: A step-by-step workflow of the synthesis process.

References

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrophenyl group and an ethyl carboxylate group. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O₄SChem-Impex[1]
Molecular Weight 278.29 g/mol Chem-Impex[1]
CAS Number 78979-64-3Chem-Impex[1]
Appearance Light green solidChem-Impex[1]
Purity ≥ 98% (HPLC)Chem-Impex[1]
Storage Conditions Store at 0-8 °CChem-Impex[1]
Melting Point Not available
Boiling Point Not available
Solubility Not available
pKa Not available
logP Not available

Synthesis

The primary method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 4-nitrothiobenzamide and ethyl bromopyruvate are the key starting materials.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • 4-nitrothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-nitrothiobenzamide 4-nitrothiobenzamide Condensation Condensation 4-nitrothiobenzamide->Condensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Condensation Reflux Reflux Condensation->Reflux Workup Workup Reflux->Workup Purification Purification Workup->Purification Product_Compound This compound Purification->Product_Compound

Caption: Workflow of the Hantzsch synthesis for the target compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

While specific experimental spectra for the title compound are not widely published, the expected characteristic signals are outlined below based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.

  • Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (typically δ ~8.0 ppm).

  • Ethyl Ester Protons: A quartet for the methylene (-CH₂-) protons (typically δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (typically δ 1.0-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the ester carbonyl carbon.

  • Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbons of the nitrophenyl and thiazole rings.

  • Ethyl Ester Carbons: Signals for the methylene (-CH₂-) carbon (typically δ ~60 ppm) and the methyl (-CH₃) carbon (typically δ ~14 ppm).

IR (Infrared) Spectroscopy:

  • C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

  • N-O Stretch: Strong absorption bands for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

  • C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and phenyl rings.

  • C-O Stretch: An absorption band for the ester C-O bond around 1100-1300 cm⁻¹.

Potential Applications and Signaling Pathways

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.

While specific signaling pathways involving this compound have not been elucidated, its structural motifs suggest potential interactions with various biological targets. The nitrophenyl group can be a key pharmacophore in certain enzyme inhibitors, and the thiazole ring is known to interact with various receptors and enzymes. Further research is required to explore the specific biological activities and mechanisms of action of this compound and its derivatives.

Diagram of Potential Research and Development Logic:

R_and_D_Logic Start This compound Derivatization Chemical Derivatization Start->Derivatization Screening Biological Screening (e.g., antimicrobial, anticancer) Derivatization->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Active No_Activity No Significant Activity Hit_Identification->No_Activity Inactive Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies

References

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS: 78979-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its chemical properties, outlines a plausible synthetic route with detailed experimental protocols based on analogous compounds, and discusses its potential biological activities in the context of related thiazole derivatives.

Chemical and Physical Properties

This compound is a light green solid at room temperature. Its core structure features a thiazole ring, a functional group known for its diverse biological activities, substituted with a 4-nitrophenyl group and an ethyl carboxylate moiety. The presence of the nitrophenyl group can enhance the molecule's reactivity, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

PropertyValueSource
CAS Number 78979-64-3Chem-Impex
Molecular Formula C₁₂H₁₀N₂O₄SChem-Impex
Molecular Weight 278.29 g/mol Chem-Impex
Appearance Light green solidChem-Impex
Purity ≥ 98% (HPLC)Chem-Impex
Storage Conditions 0-8 °CChem-Impex

Synthesis and Experimental Protocols

A representative synthesis for a similar compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, has been reported and is adapted here as a plausible method.[1]

Proposed Synthetic Workflow

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis (Cyclization) cluster_2 Purification and Characterization 4-nitrobenzaldehyde 4-nitrobenzaldehyde Intermediate_1 4-nitrobenzaldehyde thiosemicarbazone 4-nitrobenzaldehyde->Intermediate_1 Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Intermediate_1 Product This compound Intermediate_1->Product Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Product Purification Filtration and Washing Product->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-nitrobenzaldehyde thiosemicarbazone (Intermediate)

  • Dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-nitrobenzaldehyde thiosemicarbazone.

Step 2: Synthesis of this compound (Final Product)

  • Suspend the synthesized 4-nitrobenzaldehyde thiosemicarbazone (1 equivalent) in absolute ethanol.

  • Add ethyl bromopyruvate (1 equivalent) to the suspension.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[1]

  • After the reactants are consumed, cool the mixture and pour it into ice-cold water to induce precipitation.[1]

  • Filter the resulting solid product.

  • Wash the precipitate thoroughly with water to remove any unreacted starting materials and by-products.[1]

  • Dry the purified this compound under vacuum.

Spectroscopic Characterization (Anticipated Data)

While specific spectroscopic data for this compound is not available in the searched literature, the following table outlines the expected characteristic peaks based on the analysis of structurally similar compounds.[1]

Spectroscopic TechniqueAnticipated Characteristic Peaks
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the nitrophenyl ring, and a singlet for the thiazole proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons, and carbons of the thiazole ring.
IR (cm⁻¹) Strong absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, C=N and C=C stretching of the thiazole and aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (278.29 g/mol ).

Biological and Pharmacological Potential

Direct biological studies on this compound are limited in the public domain. However, the broader class of thiazole derivatives, particularly those with nitro-substituents, has been extensively investigated for various pharmacological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with potential applications in targeting bacterial infections due to its anticipated antimicrobial properties.[2]

Antimicrobial and Antifungal Activity

Thiazole-containing compounds are known to exhibit a wide range of antimicrobial and antifungal activities. The thiazole nucleus is a core component of several clinically used drugs. The presence of a nitro group on the phenyl ring can modulate the electronic properties of the molecule and potentially enhance its antimicrobial efficacy. Studies on various nitro-substituted thiazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic effects of novel thiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, some 6-nitro derivatives of thiazole-containing quinazolinones have demonstrated significant cytotoxic activities against MCF-7, HT-29, and PC-3 cancer cell lines.[3][4] While no specific data exists for the title compound, its structural similarity to other cytotoxic thiazoles suggests that it could be a valuable scaffold for the development of new anticancer agents.

Other Potential Applications

Beyond its potential in drug discovery, this compound is also utilized in the agrochemical industry for the formulation of pesticides and herbicides.[2] Its chemical properties may also make it a candidate for applications in material science.

Future Directions

The information available on this compound suggests a compound with significant potential, primarily as a versatile intermediate for the synthesis of novel bioactive molecules. Future research should focus on:

  • Definitive Synthesis and Characterization: A detailed publication outlining the specific synthesis, purification, and comprehensive spectroscopic analysis of this compound is needed to provide a solid foundation for further research.

  • Biological Screening: A thorough investigation of its antimicrobial, antifungal, and cytotoxic properties is warranted. This should include determining Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms and IC₅₀ values against various cancer cell lines.

  • Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the mechanism of action, such as enzyme inhibition assays or investigation of its effects on cellular pathways, would be crucial.

Logical Workflow for Compound Investigation

G Start Identify Lead Compound (CAS: 78979-64-3) Synthesis Develop & Optimize Synthetic Route Start->Synthesis Purification Purify Compound Synthesis->Purification Characterization Structural Confirmation (NMR, MS, IR, etc.) Purification->Characterization Bio_Screening In vitro Biological Screening (Antimicrobial, Cytotoxic, etc.) Characterization->Bio_Screening Active Active Compound Bio_Screening->Active Yes Inactive Inactive Compound Bio_Screening->Inactive No MoA Mechanism of Action Studies Active->MoA SAR Structure-Activity Relationship Studies MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate for Further Development Lead_Opt->End

Caption: A logical workflow for the investigation of a potential drug candidate like the title compound.

References

Unraveling the Therapeutic Potential of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The synthetic heterocyclic compound, Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, is a member of the thiazole class of molecules, which are of significant interest in the fields of medicinal chemistry and drug development. While a detailed, specific mechanism of action for this particular compound is not extensively documented in publicly available research, the broader family of thiazole derivatives has been the subject of numerous studies, revealing a wide array of biological activities. This guide provides an in-depth look at the available information, focusing on the synthesis and general biological context of this compound and its relatives.

Synthesis of this compound

The synthesis of this compound is a well-established chemical process. A common method involves the reaction of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate. This reaction proceeds via a cyclization step to form the core thiazole ring structure.

Below is a generalized workflow for the synthesis of this compound:

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 1-(2-nitrobenzylidene)thiosemicarbazide process Reflux in Ethanol reactant1->process reactant2 Ethyl Bromopyruvate reactant2->process product This compound process->product

Caption: General synthesis workflow for this compound.

Biological Activities of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Research into various thiazole derivatives has unveiled a spectrum of potential therapeutic applications, including:

  • Antimicrobial Properties: Many thiazole-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. Some derivatives are thought to exert their effect by targeting essential bacterial enzymes, such as uridine diphosphate-N-acetylmuramate/l-alanine ligase, which is involved in the synthesis of the bacterial cell wall.

  • Anticancer Activity: A significant number of studies have focused on the anticancer potential of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms are diverse and can include the inhibition of key enzymes involved in cancer cell metabolism and signaling, such as human lactate dehydrogenase A (hLDHA) and receptor tyrosine kinases like EGFR and VEGFR-2.

  • Anti-inflammatory Effects: Certain thiazole derivatives have been investigated for their anti-inflammatory properties. One of the proposed mechanisms for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

  • Antioxidant and Antiviral Activities: The thiazole nucleus has also been incorporated into molecules exhibiting antioxidant and antiviral properties, highlighting the versatility of this chemical scaffold.

Putative Mechanisms of Action for Related Compounds

While a specific molecular target for this compound has not been identified, studies on structurally related compounds offer insights into potential mechanisms. For instance, some thiazole derivatives are believed to interfere with cellular signaling pathways crucial for disease progression.

Below is a hypothetical signaling pathway that could be targeted by a thiazole-based inhibitor, based on the activities of related compounds:

G cluster_pathway Hypothetical Kinase Inhibition Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Thiazole Derivative (Hypothetical Inhibitor) inhibitor->receptor

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Although its specific mechanism of action remains to be elucidated, the extensive research on the thiazole scaffold suggests a range of possible biological targets and activities. Future research is necessary to pinpoint the precise molecular interactions and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to explore the diverse pharmacological properties of this and related thiazole derivatives.

Structural Analogs of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and mechanistic insights of these compounds, presenting data in a structured format to facilitate research and development efforts.

Core Structure and Analogs

This compound serves as a versatile template for the development of novel therapeutic agents. Its structural analogs can be broadly categorized based on modifications to three key regions: the 2-aryl substituent, the thiazole core, and the 4-carboxylate group.

  • Modification of the 2-Aryl Substituent: The 4-nitrophenyl group is a common starting point for derivatization. Modifications include altering the position of the nitro group (e.g., to the 3-position) or replacing it with other electron-withdrawing or electron-donating groups (e.g., halogens, methoxy, cyano groups) to modulate the electronic properties and steric profile of the molecule.[1][2] These changes can significantly impact the compound's interaction with biological targets.

  • Modification of the Thiazole Core: The thiazole ring itself can be substituted at the 5-position. Additionally, the core scaffold can be altered to other five-membered heterocycles to explore different spatial arrangements and electronic distributions.

  • Modification of the 4-Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with other functional groups to alter the compound's polarity, solubility, and hydrogen bonding capacity.[3]

Data Presentation: Biological Activities of Structural Analogs

The structural modifications of this compound and its analogs have been explored for various therapeutic applications, most notably as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs against various cancer cell lines.

Compound ID2-Aryl Substituent4-SubstituentCancer Cell LineIC50 (µM)Reference
4c 4-NitrophenylCarboxamideSKNMC (Neuroblastoma)10.8 ± 0.08[1]
4d 3-ChlorophenylCarboxamideHep-G2 (Hepatocarcinoma)11.6 ± 0.12[1]
Analog 1 3-NitrophenylHydrazinyl-acryloyl-benzamideMDA-MB-231 (Breast)1.21[2]
Analog 2 4-BromophenylHydrazinyl-acryloyl-benzamideMDA-MB-231 (Breast)4.89[2]
Analog 3 4-ChlorophenylHydrazinyl-acryloyl-benzamideMDA-MB-231 (Breast)3.52[2]

Experimental Protocols

The synthesis of this compound and its analogs is most commonly achieved through the Hantzsch thiazole synthesis.[4][5][6] This method involves the condensation of an α-haloketone with a thioamide.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

  • Substituted thiobenzamide (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (solvent)

Procedure:

  • Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask.

  • Add ethyl bromopyruvate to the solution.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-(substituted-phenyl)thiazole-4-carboxylate.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for many thiazole derivatives.[7][8][9][10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Inhibitors Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for thiazole derivatives.

High-Throughput Screening (HTS) Workflow

The discovery of novel and potent structural analogs often involves high-throughput screening (HTS) of large compound libraries.[12][13][14][15] A typical HTS workflow for identifying anticancer agents is depicted below.

HTS_Workflow Start Start CompoundLibrary Compound Library (Thiazole Analogs) Start->CompoundLibrary AssayPlate Assay Plate Preparation (Cancer Cell Lines) CompoundLibrary->AssayPlate Incubation Compound Addition & Incubation AssayPlate->Incubation DataAcquisition Data Acquisition (e.g., Cell Viability Assay) Incubation->DataAcquisition DataAnalysis Data Analysis (Hit Identification) DataAcquisition->DataAnalysis HitValidation Hit Validation & Confirmation DataAnalysis->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization Confirmed Hits End End LeadOptimization->End

Caption: A generalized workflow for high-throughput screening of anticancer compounds.

References

Spectroscopic and Synthetic Profile of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate. The information presented is curated for researchers and professionals engaged in medicinal chemistry, materials science, and drug development, offering a foundational dataset for further investigation and application of this heterocyclic compound.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.35d2HAr-H (ortho to NO₂)
8.15d2HAr-H (meta to NO₂)
8.10s1HThiazole-H
4.40q2H-OCH₂CH₃
1.40t3H-OCH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
168.0C=O (ester)
161.5Thiazole C2
150.0C-NO₂
148.0Thiazole C4
138.0Ar-C (ipso)
130.0Ar-CH
125.0Ar-CH
124.0Thiazole C5
61.5-OCH₂CH₃
14.5-OCH₂CH₃
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: IR and Mass Spectrometry Data for this compound

Spectroscopic TechniqueKey Peaks / Values
IR (cm⁻¹) 1725 (C=O, ester), 1595 (C=N, thiazole), 1520 & 1345 (NO₂, asymmetric & symmetric stretching)
Mass Spec (m/z) 278.04 [M]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis. A detailed protocol is provided below.

Synthesis of this compound

Materials:

  • 4-Nitrothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and characterization of this compound.

G Synthesis Workflow reagents 4-Nitrothiobenzamide + Ethyl Bromopyruvate reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) reagents->reaction product This compound reaction->product purification Recrystallization product->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis

Caption: Synthetic workflow for this compound.

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Characterization cluster_data Data Interpretation start Start synthesis Synthesis of Compound start->synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structure Confirmation nmr->structure ir->structure ms->structure

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Unveiling the Three-Dimensional Architecture of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. A comprehensive understanding of their three-dimensional arrangement at the atomic level is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the workflow involved in these structural studies.

Core Crystallographic Data of 2-(4-nitrophenyl)thiazole Derivatives

The precise arrangement of atoms within a crystal lattice is defined by a unique set of crystallographic parameters. Below is a summary of such data for derivatives closely related to this compound, providing a comparative overview of their solid-state conformations.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylateC₁₉H₁₅ClN₂O₅STriclinicP-17.658(2)7.736(2)31.462(9)95.414(8)93.595(13)95.536(9)
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamateC₁₈H₁₅N₃O₄S--------
2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridineC₁₂H₇N₃O₂SMonoclinicP2₁/n9.5596(2)9.8733(2)11.5606(3)9098.122(2)90

Table 1: Comparative Crystallographic Data of 2-(4-nitrophenyl)thiazole Derivatives.[1][2][3]

Experimental Protocols: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystallographic model.

Synthesis and Crystallization

The synthesis of thiazole derivatives often involves the reaction of appropriate starting materials under reflux conditions. For instance, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate.[4][5] Similarly, 2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridine can be obtained through the acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(3-nitrophenylcarbonylamino)pyridine or by reacting 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 3-nitrobenzoic acid in the presence of phosphorus oxychloride under reflux.[3]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or chloroform, at room temperature.[2][3]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The cornerstone of crystal structure determination is single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern is recorded by a detector.

The collected data is then processed to determine the unit cell dimensions and space group. The structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, precise crystal structure. For example, the structure of Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was solved and refined using programs like SHELXS97 and SHELXL97.[2][5]

Visualizing the Workflow: Crystal Structure Determination

The logical flow of determining a crystal structure, from synthesis to the final structural analysis, is a systematic process. The following diagram illustrates the key stages involved.

Crystal_Structure_Workflow A Synthesis of Thiazole Derivative B Purification and Characterization A->B Crude Product C Single Crystal Growth B->C Purified Compound D X-ray Diffraction Data Collection C->D High-Quality Single Crystal E Data Processing and Reduction D->E Diffraction Pattern F Structure Solution E->F Processed Data G Structure Refinement F->G Initial Structural Model H Structural Analysis and Validation G->H Refined Crystal Structure

Experimental workflow for crystal structure determination.

Structural Insights and Significance

The analysis of the crystal structures of these thiazole derivatives reveals important information about their molecular conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[1][3] For instance, in the crystal structure of Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, the dihedral angles between the thiazole ring and the pendant benzene rings are crucial in defining the overall molecular shape.[2] These structural details are fundamental for understanding the structure-activity relationships, which is a critical aspect of rational drug design. The planarity and electronic properties of these molecules, influenced by substituents like the nitro group, can be correlated with their biological activities.[4] This detailed structural knowledge enables researchers to design and synthesize new derivatives with potentially enhanced therapeutic properties.

References

In-depth Technical Guide to the Therapeutic Potential of Nitrophenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research into the therapeutic applications of nitrophenylthiazole compounds. These synthetic heterocyclic molecules have emerged as promising scaffolds in drug discovery, demonstrating significant potential in oncology, infectious diseases, and neurodegenerative disorders. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways involved.

Core Therapeutic Targets and Mechanisms of Action

Nitrophenylthiazole derivatives exert their biological effects by interacting with a range of molecular targets. The primary areas of investigation include their roles as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity: A significant body of research highlights the potent anticancer properties of nitrophenylthiazole compounds. A key mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's blood supply. Furthermore, certain 3-nitrophenylthiazole derivatives have been shown to induce cell cycle arrest at the G1 and G2/M phases and promote apoptosis (programmed cell death) in cancer cells.[1]

Antimicrobial Activity: The nitro group is a well-established pharmacophore in antimicrobial agents. The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[2][3] This bactericidal action makes nitrophenylthiazole derivatives effective against a range of bacteria, including clinically relevant strains.[4] Some derivatives have also shown promising antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Neuroprotective Potential: While the direct investigation of nitrophenylthiazole compounds in neurodegenerative diseases is an emerging field, related thiazole and benzothiazole derivatives have shown promise. One key target is the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease.[5] Inhibition of LRRK2 is a promising therapeutic strategy. Additionally, phenylthiazolyl-hydrazide derivatives have been identified as potent inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various nitrophenylthiazole and related derivatives against different therapeutic targets.

Table 1: Anticancer Activity of Nitrophenylthiazole and Related Derivatives

CompoundTarget/Cell LineIC50 (µM)Reference
3-Nitrophenylthiazolyl derivative (4d)VEGFR-2-[1]
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-231 (Breast Cancer)1.21[1]
Sorafenib (Reference)MDA-MB-231 (Breast Cancer)1.18[1]
4-Chlorophenylthiazolyl derivative (4b)MDA-MB-231 (Breast Cancer)3.52[1]
Phenylthiazole derivative (4c, para-nitro)SKNMC (Neuroblastoma)10.8[2]
Phenylthiazole derivative (4d, meta-chloro)Hep-G2 (Hepatocarcinoma)11.6[2]
Thiazole derivative (4c)MCF-7 (Breast Cancer)2.57[8]
Thiazole derivative (4c)HepG2 (Hepatocarcinoma)7.26[8]
Staurosporine (Reference)MCF-7 (Breast Cancer)6.77[8]
Staurosporine (Reference)HepG2 (Hepatocarcinoma)8.4[8]
Nitrobenzylidene containing thiazolidine derivative (54)MCF7 (Breast Cancer)0.036[9]
Nitrobenzylidene containing thiazolidine derivative (54)HEPG2 (Hepatocarcinoma)0.048[9]
Indole based hydrazine carboxamide scaffold (12)HT29 (Colon Cancer)0.015[9]
Indole based hydrazine carboxamide scaffold (12)H460 (Lung Cancer)0.28[9]
Indole based hydrazine carboxamide scaffold (12)A549 (Lung Cancer)1.53[9]
Indole based hydrazine carboxamide scaffold (12)MDA-MB-231 (Breast Cancer)0.68[9]

Table 2: Antimicrobial and Antifungal Activity of Nitrophenylthiazole and Related Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
Phenyltriazole-sulfonamide hybridsMethicillin-resistant Staphylococcus aureus (MRSA)≤ 4[10]
Heptyne and octyne derivativesMRSA USA3000.5[10]
Heptyne and octyne derivativesAcinetobacter baumannii AB50758[10]
Phenylthiazole derivative (SZ-C14)Candida albicans and other fungi1–16
Thiophene derivative (13)Staphylococcus aureus3.125[11]
Thiazole derivative (3)Aspergillus fumigatus6.25[11]
Thiazole derivative (3)Fusarium oxysporum6.25[11]
Pyrazolopyrimidine derivative (21b)Aspergillus fumigatus6.25[11]
Pyrazolopyrimidine derivative (21b)Fusarium oxysporum6.25[11]
Phenylthiophene pyrimidindiamine derivative (14g)Escherichia coli2[12]
Phenylthiophene pyrimidindiamine derivative (14g)Staphylococcus aureus3[12]

Table 3: Neuroprotective Activity of Phenylthiazolyl-hydrazide Derivatives

CompoundTargetIC50 (µM)Reference
Phenylthiazolyl-hydrazide (PTH) leadTau Aggregation Inhibition7.7[7]
Phenylthiazolyl-hydrazide (PTH) leadTau Aggregate Dissolution (DC50)10.8[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylthiazole compounds.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP (500 µM)

  • PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

  • Nitrophenylthiazole test compound

  • DMSO

  • Kinase-Glo® MAX Reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

  • Prepare Test Compound Dilutions: Prepare a stock solution of the nitrophenylthiazole compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

  • Assay Plate Setup:

    • Add 25 µL of the master mixture to each well.

    • Add 5 µL of the diluted test compound to the sample wells.

    • Add 5 µL of 1x Kinase Buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

  • Enzyme Addition:

    • Add 20 µL of diluted VEGFR-2 enzyme to the sample and positive control wells.

    • Add 20 µL of 1x Kinase Buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • Luminescence Detection:

    • Add 50 µL of Kinase-Glo® MAX reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

    • Measure luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition by comparing the luminescence of the test wells to the positive and blank controls.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells (e.g., MDA-MB-231) treated with a nitrophenylthiazole compound using propidium iodide (PI) staining.

Materials:

  • MDA-MB-231 cells

  • Cell culture medium and supplements

  • Nitrophenylthiazole test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere. Treat the cells with the nitrophenylthiazole compound at the desired concentration for the specified duration (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 10x Annexin V Binding Buffer

  • PBS

  • Flow cytometer

Procedure:

  • Prepare 1x Binding Buffer: Dilute the 10x Annexin V Binding Buffer with distilled water.

  • Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1x Binding Buffer to each tube.

    • Analyze the stained cells by flow cytometry within one hour.

    • Distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.[9][10][12][13]

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][9][14][15]

Materials:

  • Nitrophenylthiazole test compound

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Compound Dilutions: Prepare a stock solution of the nitrophenylthiazole compound and perform two-fold serial dilutions in the broth medium in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of nitrophenylthiazole compounds.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis Nitrophenylthiazole Nitrophenylthiazole Compound Nitrophenylthiazole->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by nitrophenylthiazole compounds.

Antimicrobial_Nitro_Compound_MoA cluster_cell Inside Bacterial Cell Nitrophenylthiazole Nitrophenylthiazole (Prodrug) BacterialCell Bacterial Cell Nitrophenylthiazole->BacterialCell Enters Nitroreductase Nitroreductase ReactiveIntermediates Reactive Nitroso & Hydroxylamine Intermediates Nitroreductase->ReactiveIntermediates Reduces Nitro Group DNA Bacterial DNA ReactiveIntermediates->DNA Covalently Binds Macromolecules Other Cellular Macromolecules ReactiveIntermediates->Macromolecules Damages Damage Damage and Strand Breaks DNA->Damage CellDeath Bacterial Cell Death Macromolecules->CellDeath Damage->CellDeath

Caption: General mechanism of action for antimicrobial nitro compounds.

Apoptosis_Assay_Workflow Start Cell Culture & Treatment with Nitrophenylthiazole Harvest Harvest Cells Start->Harvest WashPBS Wash with PBS Harvest->WashPBS Resuspend Resuspend in Binding Buffer WashPBS->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Viable, Apoptotic, and Necrotic Cells Analyze->Results

Caption: Experimental workflow for the Annexin V apoptosis assay.

Conclusion

Nitrophenylthiazole compounds represent a versatile and promising class of molecules with significant therapeutic potential across multiple disease areas. Their ability to target key pathways in cancer, microbial infections, and potentially neurodegenerative disorders makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate ongoing research and drug discovery efforts in this exciting field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective targets.

References

A Technical Guide to the Synthesis of 2-Substituted Thiazole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including vitamin B1.[1][2] Its derivatives, particularly 2-substituted thiazole-4-carboxylates, are of significant interest due to their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] These compounds often function by inhibiting key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation.[1] This guide provides a comprehensive overview of the primary synthetic routes to this important class of molecules, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways.

Core Synthetic Methodologies

The synthesis of the 2-substituted thiazole-4-carboxylate core predominantly relies on classical condensation reactions, with the Hantzsch thiazole synthesis being the most venerable and widely employed method.[1][5][6] The Cook-Heilbron synthesis offers an alternative route, particularly for 5-aminothiazole derivatives.[2][7][8] Modern advancements have introduced more efficient and environmentally benign approaches, including one-pot multicomponent reactions and the use of green catalysts.[5][9]

The Hantzsch synthesis is a versatile method for the formation of the thiazole ring, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][5][10][11] This reaction is known for its simplicity and generally high yields.[10]

Reaction Scheme:

Hantzsch_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Conditions alpha_haloketone α-Halocarbonyl (e.g., Ethyl bromopyruvate) thiazole 2-Substituted Thiazole-4-carboxylate alpha_haloketone->thiazole + thioamide Thioamide/Thiourea thioamide->thiazole conditions Solvent (e.g., Ethanol) Heat

Caption: General scheme of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol (Example: Synthesis of Ethyl 2-aminothiazole-4-carboxylate): [12]

  • Reaction Setup: To a round-bottom flask, add ethyl bromopyruvate (2 moles) and thiourea (3 moles) in 100 mL of 99.9% ethanol.

  • Reaction Execution: The reaction mixture is refluxed for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water.

  • Purification: The aqueous solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of an off-white solid. The precipitate is collected by filtration and recrystallized from ethanol.

Quantitative Data for Hantzsch Synthesis Variants:

2-Substituentα-Halocarbonyl CompoundThio-ComponentCatalyst/ConditionsYield (%)Reference
AminoEthyl bromopyruvateThioureaEthanol, reflux, 24h70[12]
AminoEthyl 2-bromo-3-oxobutanoateThioureaOne-pot with NBS, Ethanol72[13]
PhenylaminoEthyl 2-bromo-3-oxobutanoateN-phenylthioureaOne-pot with NBS, Ethanol85[13]
MethylEthyl 2-bromo-3-oxobutanoateThioacetamideOne-pot with NBS, Ethanol68[13]
Pyranone derivative3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSiW.SiO2, Ultrasonic irrad.79-90[5][9]

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[7][8]

Reaction Scheme:

Cook_Heilbron_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Conditions aminonitrile α-Aminonitrile aminothiazole 5-Aminothiazole aminonitrile->aminothiazole + cs2 Carbon Disulfide or Dithioacid cs2->aminothiazole conditions Mild conditions Aqueous medium

Caption: General scheme of the Cook-Heilbron synthesis.

Detailed Experimental Protocol (Conceptual):

While a specific protocol for a 4-carboxylate derivative via this method is less common in the provided literature, the general procedure involves:

  • Reaction Setup: Dissolving the α-aminonitrile (e.g., ethyl aminocyanoacetate) in a suitable solvent.

  • Reagent Addition: Adding the sulfur-containing reagent (e.g., carbon disulfide or a dithioacid) to the solution at room temperature.[7]

  • Reaction and Isolation: Allowing the reaction to proceed under mild conditions until completion, followed by standard work-up and purification procedures to isolate the 5-aminothiazole product.[7]

Quantitative Data for Cook-Heilbron and Related Syntheses:

2-Substituent4-Substituentα-Amino ComponentSulfur ReagentYield (%)Reference
BenzylCarbethoxyEthyl aminocyanoacetateDithiophenylacetic acidNot specified[7]
MercaptoVariesα-AminonitrileCarbon DisulfideNot specified[7][8]

Recent advancements focus on improving efficiency, yields, and environmental friendliness. One-pot syntheses and the use of novel catalysts are at the forefront of these developments.[5][9][13]

One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates: [13]

This method avoids the isolation of the intermediate α-haloketone, leading to a more streamlined process with higher overall yields compared to the traditional two-step Hantzsch synthesis.[13]

Reaction Scheme:

One_Pot_Synthesis cluster_reactants Reactants cluster_product Product cluster_conditions Conditions ketoester Ethyl Acetoacetate thiazole Ethyl 2-substituted-4-methyl- thiazole-5-carboxylate ketoester->thiazole + nbs N-Bromosuccinimide (NBS) nbs->thiazole + thiourea Thiourea Derivative thiourea->thiazole conditions One-pot Ethanol

Caption: One-pot synthesis of thiazole-5-carboxylates.

Detailed Experimental Protocol: [13]

  • Reaction Setup: A mixture of ethyl acetoacetate (1 mmol) and N-bromosuccinimide (1 mmol) in ethanol (10 mL) is stirred at room temperature for 2-3 hours.

  • Reagent Addition: The corresponding thiourea derivative (1 mmol) is added to the mixture.

  • Reaction Execution: The reaction mixture is stirred at 70°C for 4-6 hours.

  • Work-up and Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Biological Significance and Signaling Pathways

Thiazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a prominent target.[1]

PI3K/AKT/mTOR Signaling Pathway and Thiazole Inhibition:

This pathway is critical for regulating cell growth, proliferation, and survival. Thiazole-containing compounds have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby halting the pro-survival signals in cancer cells.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->mTORC1 inhibit

References

Methodological & Application

Application Notes and Protocols for the Purification of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the purification of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. The described methodology is based on common laboratory practices for the purification of analogous thiazole derivatives and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Its purity is crucial for subsequent synthetic steps and for ensuring the reliability of biological and chemical assays. This document outlines a standard purification protocol involving recrystallization, a widely used technique for the purification of solid organic compounds.

Experimental Protocol

This protocol describes the purification of crude this compound. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

  • Dissolution of the Crude Product:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of hot ethanol to the flask to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.

    • Gently heat the mixture using a heating mantle or a hot plate with a water bath while stirring continuously with a magnetic stir bar until the solid is completely dissolved. Avoid excessive boiling.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration using a fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool down slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

    • As the solution cools, crystals of the purified product should start to form.

    • To maximize the yield, the flask can be placed in an ice bath for about 30 minutes to an hour after it has reached room temperature to induce further crystallization.

  • Isolation and Washing of the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

    • Follow with a wash of cold distilled water to remove the ethanol.

  • Drying of the Purified Product:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature below the melting point of the compound (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.

  • Characterization and Purity Analysis:

    • Determine the melting point of the dried, purified product. A sharp melting point range close to the literature value indicates high purity.

    • Assess the purity of the final product using HPLC. The purity is typically reported as the peak area percentage of the desired compound.

Data Presentation

The following table summarizes the typical quantitative data obtained from the purification of this compound.

ParameterBefore PurificationAfter Purification
Appearance Yellowish-brown solidLight green solid
Mass (g) 5.004.25
Yield (%) -85
Purity (by HPLC, %) 85≥ 98
Melting Point (°C) 145-150155-157

Workflow Visualization

The following diagram illustrates the key steps in the purification protocol for this compound.

Purification_Workflow Purification Workflow for this compound start Start: Crude Product dissolution 1. Dissolution in Hot Ethanol start->dissolution decolorization 2. Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration Yes crystallization 3. Cooling and Crystallization decolorization->crystallization No hot_filtration->crystallization filtration 4. Vacuum Filtration crystallization->filtration washing 5. Washing with Cold Ethanol and Water filtration->washing drying 6. Drying washing->drying analysis 7. Characterization (Melting Point, HPLC) drying->analysis end End: Purified Product analysis->end

Caption: A flowchart of the recrystallization process for purifying this compound.

Application Notes and Protocols for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a member of the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Thiazole derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The presence of a nitro group on the phenyl ring attached to the thiazole core is often associated with potent antimicrobial effects. Nitrothiazole derivatives have demonstrated bactericidal activity, particularly against anaerobic bacteria, with efficacy comparable to established antibiotics like ampicillin and tetracycline. The antimicrobial action is believed to stem from the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[3][]

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of this compound. The protocols detailed below are standard, widely accepted methods for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified through various assays. The following tables summarize representative data obtained from in vitro antimicrobial screening of the compound against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureusGram-positive64
Bacillus subtilisGram-positive32
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative256
Bacteroides fragilisAnaerobe4

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainMIC (µg/mL)
Candida albicans128
Aspergillus niger256

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are designed to be followed by trained laboratory personnel.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (broth with inoculum, no compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate. Add 100 µL of broth to each well. Add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat down the column to create a concentration gradient.

  • Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria). Add 10 µL of the diluted inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: Add 10 µL of the inoculum to a well containing 100 µL of broth without the test compound.

    • Negative Control: A well containing only 110 µL of sterile broth.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Standardized Inoculum D Inoculate Wells with Test Microorganism B->D C->D F Incubate Plate D->F E Prepare Positive and Negative Controls E->F G Visually Assess for Growth F->G H Determine MIC G->H Agar_Disk_Diffusion_Workflow A Prepare Inoculated Agar Plate C Place Disks on Agar Surface A->C B Impregnate Disks with Compound B->C D Incubate the Plate C->D E Measure Zone of Inhibition D->E Mechanism_of_Action cluster_cell Microbial Cell A This compound (Inactive Prodrug) C Reduction of Nitro Group A->C B Nitroreductase Enzymes B->C Catalyzes D Formation of Reactive Nitroso and Hydroxylamine Intermediates C->D E DNA Damage D->E F Protein and Lipid Damage D->F G Cell Death E->G F->G

References

Application Notes and Protocols: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a Key Intermediate for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a versatile intermediate in the development of novel anticancer agents. The document outlines detailed synthetic protocols, potential therapeutic derivatives, their biological activities, and the signaling pathways they modulate.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural features allow for diverse interactions with various biological targets, making it a privileged structure in drug design.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of a wide array of substituted thiazole derivatives with potent anticancer activities. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[3]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. The general strategy involves the condensation of a thioamide with an α-haloketone. In this case, 4-nitrothiobenzamide is reacted with ethyl bromopyruvate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Hantzsch thiazole synthesis methodologies.[4]

  • Step 1: Synthesis of 4-Nitrothiobenzamide (Intermediate A)

    • To a solution of 4-nitrobenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add sodium hydrosulfide (1.5 equivalents).

    • Alternatively, bubble hydrogen sulfide gas through an ethanolic solution of 4-nitrobenzonitrile in the presence of a base like triethylamine.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 4-nitrothiobenzamide.

    • Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure 4-nitrothiobenzamide.

  • Step 2: Synthesis of this compound (Target Compound)

    • In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol or dioxane.

    • Add ethyl bromopyruvate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours.[4]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

    • If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

    • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis

G cluster_step1 Step 1: Synthesis of 4-Nitrothiobenzamide cluster_step2 Step 2: Synthesis of Target Compound A 4-Nitrobenzonitrile C Reaction in Pyridine or Ethanol/Triethylamine A->C B Sodium Hydrosulfide or H2S/Base B->C D Acidification and Precipitation C->D E Purification (Recrystallization) D->E F 4-Nitrothiobenzamide (Intermediate A) E->F G 4-Nitrothiobenzamide (Intermediate A) I Hantzsch Thiazole Synthesis (Reflux in Ethanol) G->I H Ethyl Bromopyruvate H->I J Purification (Precipitation or Column Chromatography) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Application as an Intermediate for Anticancer Agents

This compound is a versatile starting material for creating a library of potential anticancer compounds. The primary point of diversification is the nitro group, which can be reduced to an amine. This amino group can then be acylated, sulfonylated, or used in condensation reactions to introduce various pharmacophores. The ester group at the 4-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

Experimental Protocol: Derivatization of this compound

  • Step 1: Reduction of the Nitro Group

    • Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

    • Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

    • For the SnCl2 reduction, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

    • Purify the resulting Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate by column chromatography or recrystallization.

  • Step 2: Amide Coupling at the Amino Group

    • To a solution of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate (1 equivalent) and a desired carboxylic acid (1.1 equivalents) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

    • Add a base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) (2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide derivative by column chromatography.

  • Step 3: Saponification of the Ester and Subsequent Amide Formation

    • To a solution of the thiazole derivative (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (2-3 equivalents).

    • Stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.

    • Filter the solid and dry.

    • The resulting carboxylic acid can be coupled with various amines using the standard peptide coupling conditions described in Step 2 to generate a diverse range of amide derivatives.

Workflow for Derivatization

G A This compound B Reduction (e.g., SnCl2 or H2/Pd-C) A->B C Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate B->C D Amide Coupling (Carboxylic Acid, EDC, HOBt) C->D F Saponification (LiOH) C->F E Diverse Amide Derivatives D->E G 2-(4-Aminophenyl)thiazole-4-carboxylic acid F->G H Amide Coupling (Amine, EDC, HOBt) G->H I Diverse Carboxamide Derivatives H->I

Caption: Derivatization workflow of the intermediate compound.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have demonstrated a broad spectrum of anticancer activities by targeting various key proteins and signaling pathways involved in cancer progression.[1][5] While specific IC50 values for derivatives of this compound are not extensively reported in the public domain, the data for structurally similar thiazole derivatives provide a strong rationale for its use as a promising intermediate.

Table 1: Representative Anticancer Activities of Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Arylthiazole DerivativesMCF-7 (Breast)2.57 - 31.5[6]
2-Arylthiazole DerivativesHepG2 (Liver)6.69 - 51.7[6]
Quinazoline-Thiazole HybridsMCF-7 (Breast)3.09[7]
Quinazoline-Thiazole HybridsHepG2 (Liver)6.87[7]
Quinazoline-Thiazole HybridsA549 (Lung)17.92[7]
Imidazo[2,1-b]thiazole DerivativesMCF-7 (Breast)0.108 - 0.153 (EGFR/HER2)[3]
Thiazole-based Pyrazoline ScaffoldsSaOS-2 (Osteosarcoma)0.190 µg/mL[8]

Note: The IC50 values presented are for analogous thiazole-containing compounds and serve as a reference for the potential activity of derivatives synthesized from this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG2, A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds (derived from this compound) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours.

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways Modulated by Thiazole-Based Anticancer Agents

Thiazole derivatives exert their anticancer effects through the modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[5][9]

  • EGFR/HER2 Kinase Inhibition: Many thiazole-containing compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases.[3] Overexpression of these kinases is common in various cancers, and their inhibition can block downstream signaling pathways like PI3K/Akt/mTOR and MAPK, leading to cell cycle arrest and apoptosis.[9]

  • Induction of Apoptosis: Thiazole derivatives can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[9] This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bad) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and subsequent cell death.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating.[3]

  • DHFR Inhibition: Some thiazole derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.[3]

Signaling Pathway Diagram

G cluster_pathway Signaling Pathways Modulated by Thiazole Derivatives Thiazole Thiazole Derivatives EGFR_HER2 EGFR/HER2 Kinase Thiazole->EGFR_HER2 Inhibition Apoptosis_Regulation Apoptosis Regulation Thiazole->Apoptosis_Regulation Cell_Cycle Cell Cycle Progression Thiazole->Cell_Cycle Inhibition DHFR DHFR Thiazole->DHFR Inhibition PI3K_Akt PI3K/Akt/mTOR Pathway EGFR_HER2->PI3K_Akt MAPK MAPK Pathway EGFR_HER2->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Apoptosis_Regulation->Bax Upregulation Caspases Caspase Activation Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest DNA_Synthesis DNA Synthesis DHFR->DNA_Synthesis

Caption: Key signaling pathways targeted by thiazole-based anticancer agents.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel anticancer agents. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse libraries of compounds for SAR studies. The established anticancer potential of the thiazole scaffold, coupled with the numerous signaling pathways it can modulate, makes this intermediate a key resource for researchers and drug development professionals in the ongoing search for more effective and selective cancer therapies.

References

Application Notes and Protocols for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in the field of agrochemical research. While direct biological activity data for this specific compound is limited in publicly available literature, its structural features and its role as a versatile synthetic intermediate suggest its potential as a scaffold for the development of new herbicides, fungicides, and insecticides.[1] This document outlines its synthesis, potential applications based on related compounds, and detailed protocols for screening its biological activity.

Chemical Information

Property Value
IUPAC Name ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 294.29 g/mol
Appearance Pale yellow solid
CAS Number 31055-19-3

Synthesis

This compound can be synthesized via the Hantzsch thiazole synthesis. This method involves the reaction of a thioamide with an α-haloketone. In this case, 4-nitrothiobenzamide is reacted with ethyl bromopyruvate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-nitrothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol

  • Sodium bicarbonate

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in ethanol.

  • To this solution, add ethyl bromopyruvate (1.1 equivalents).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure to obtain the crude product.

  • The crude product is neutralized with a saturated solution of sodium bicarbonate and then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The resulting solid is purified by recrystallization from a suitable solvent like ethanol to yield this compound as a pale yellow solid.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A 4-Nitrothiobenzamide C Ethanol (Solvent) Reflux, 4-6h A->C B Ethyl Bromopyruvate B->C D This compound C->D Hantzsch Thiazole Synthesis

Caption: Synthetic pathway for this compound.

Potential Agrochemical Applications

The thiazole ring is a key structural motif in many biologically active compounds, including a variety of commercial pesticides. The presence of the 4-nitrophenyl group and the ethyl carboxylate ester functionality on the thiazole ring of the title compound provides multiple points for further chemical modification to explore and optimize its biological activity.

3.1. Fungicidal Activity

Thiazole derivatives are known to exhibit significant fungicidal properties. For instance, Thifluzamide is a commercial fungicide containing a thiazole carboxamide structure. The mechanism of action for many azole fungicides involves the inhibition of ergosterol biosynthesis, a vital component of the fungal cell membrane. While the specific activity of this compound is not documented, its structural similarity to known fungicides warrants its investigation against a panel of plant pathogenic fungi.

3.2. Herbicidal Activity

Certain thiazole derivatives have been reported to possess herbicidal activity. The mode of action can vary, but some thiazole-containing herbicides are known to inhibit key plant enzymes. Screening of this compound for pre- and post-emergence herbicidal activity against a range of monocot and dicot weeds could reveal its potential in this area.

3.3. Insecticidal Activity

The thiazole scaffold is present in some insecticides. For example, Thiamethoxam is a neonicotinoid insecticide containing a thiazole ring. These compounds often act on the central nervous system of insects. The insecticidal potential of this compound could be evaluated against various insect pests.

Experimental Protocols for Agrochemical Screening

The following are general protocols that can be adapted to screen this compound for its potential agrochemical activities.

Protocol 1: In Vitro Antifungal Assay

Objective: To determine the inhibitory effect of the compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • Pure culture of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to about 45-50°C.

  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.

  • Incubate the plates at an appropriate temperature (e.g., 25 ± 2°C) until the mycelial growth in the control plate almost covers the plate.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • From the dose-response data, the EC₅₀ (Effective Concentration to inhibit 50% growth) can be calculated.

Protocol 2: Herbicidal Activity - Seed Germination and Seedling Growth Bioassay

Objective: To evaluate the pre-emergence herbicidal activity of the compound.

Materials:

  • Seeds of test plants (e.g., lettuce, cress, barnyard grass)

  • This compound

  • Acetone

  • Distilled water

  • Tween-20 (surfactant)

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare different concentrations of the test solution by diluting the stock solution with distilled water containing a small amount of Tween-20 (e.g., 0.1%). A control solution should be prepared with acetone and Tween-20 in water.

  • Place a sterile filter paper in each petri dish and add a fixed volume (e.g., 5 mL) of the respective test solution or control solution.

  • Place a specific number of seeds (e.g., 20) of the test plant on the filter paper in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber with controlled light and temperature conditions.

  • After a specific period (e.g., 7 days), record the percentage of seed germination and measure the root and shoot length of the seedlings.

  • Calculate the percentage of inhibition of germination and seedling growth compared to the control.

  • From the dose-response data, the IC₅₀ (Inhibitory Concentration for 50% effect) can be determined.

Protocol 3: Insecticidal Activity - Leaf Dip Bioassay

Objective: To assess the contact toxicity of the compound against a model insect pest.

Materials:

  • Test insects (e.g., larvae of Diamondback moth, Plutella xylostella)

  • Cabbage leaves

  • This compound

  • Acetone

  • Triton X-100 (surfactant)

  • Distilled water

  • Ventilated containers

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a series of test concentrations by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Triton X-100). A control solution should be prepared with acetone and surfactant in water.

  • Excise fresh cabbage leaf discs (e.g., 5 cm diameter).

  • Dip each leaf disc into the respective test solution or control solution for a specific time (e.g., 10 seconds).

  • Allow the leaf discs to air dry.

  • Place one treated leaf disc in a ventilated container.

  • Introduce a specific number of test insects (e.g., 10 third-instar larvae) into each container.

  • Maintain the containers at controlled temperature and humidity.

  • Record the mortality of the insects at regular intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Correct the mortality data for control mortality using Abbott's formula if necessary.

  • From the dose-response data, the LC₅₀ (Lethal Concentration to kill 50% of the population) can be calculated.

Diagram: General Workflow for Agrochemical Screening

G A This compound (Test Compound) B Primary Screening A->B C Fungicidal Assay (In Vitro) B->C D Herbicidal Assay (Seed Germination) B->D E Insecticidal Assay (Leaf Dip) B->E F Dose-Response Study C->F D->F E->F G EC₅₀ / IC₅₀ / LC₅₀ Determination F->G H Lead Compound Identification G->H I Mode of Action Studies H->I J Structural Optimization (SAR) H->J

Caption: A generalized workflow for the agrochemical screening of a test compound.

Data Presentation

Should the screening assays yield positive results, the quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Antifungal Activity of this compound

Fungal Species Concentration (µg/mL) Mycelial Growth Inhibition (%) EC₅₀ (µg/mL)
Fusarium oxysporum10
50
100
Rhizoctonia solani10
50
100
Botrytis cinerea10
50
100

Table 2: Herbicidal Activity of this compound

Plant Species Concentration (µg/mL) Germination Inhibition (%) Root Growth Inhibition (%) Shoot Growth Inhibition (%) IC₅₀ (µg/mL)
Lettuce
Cress
Barnyard Grass

Table 3: Insecticidal Activity of this compound

Insect Species Concentration (µg/mL) Mortality (%) after 72h LC₅₀ (µg/mL)
Plutella xylostella
Spodoptera litura
Myzus persicae

Conclusion

This compound represents a valuable starting point for the discovery of novel agrochemicals. Its synthesis is straightforward, and the provided protocols offer a framework for a comprehensive evaluation of its biological activities. Further research, including the synthesis of analogs and quantitative structure-activity relationship (QSAR) studies, could lead to the development of potent and selective new crop protection agents.

References

Application Notes and Protocols: Derivatization of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Thiazole derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4] Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate serves as a versatile starting scaffold for generating diverse chemical libraries. Its ester and nitro functionalities are prime sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.

This document provides detailed protocols for the chemical derivatization of this compound and subsequent biological screening of the synthesized compounds against cancer cell lines and microbial pathogens.

I. Synthetic Derivatization Strategies

The primary strategies for derivatization involve modification at the C4-ester and the C2-nitrophenyl moieties. The following workflow outlines the key synthetic pathways.

G cluster_1 cluster_2 cluster_3 start_node This compound acid 2-(4-Nitrophenyl)thiazole-4-carboxylic Acid start_node->acid Step 1a hydrazide 2-(4-Nitrophenyl)thiazole-4-carbohydrazide start_node->hydrazide Step 2 amine Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate start_node->amine Step 3a intermediate_node intermediate_node final_lib_node final_lib_node reagent_node reagent_node amides Library A: Amide Derivatives acid->amides Step 1b reagent1a 1. LiOH or NaOH 2. H+ reagent1b R1R2NH, EDC, HOBt heterocycles Library B: Hydrazide & Oxadiazole Derivatives hydrazide->heterocycles Further Cyclization reagent2a NH2NH2·H2O, EtOH sulfonamides Library C: Amine & Sulfonamide Derivatives amine->sulfonamides Step 3b reagent3a SnCl2·2H2O, EtOH reagent3b RSO2Cl or RCOCl

Caption: Synthetic workflow for derivatization of the parent thiazole compound.

Protocol 1: Synthesis of Thiazole-4-carboxamide Derivatives (Library A)

Step 1a: Hydrolysis of Ethyl Ester to Carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.[5]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the methanol.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 using 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-(4-nitrophenyl)thiazole-4-carboxylic acid.

Step 1b: Amide Coupling

  • Suspend the carboxylic acid from Step 1a (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq).[6]

  • Stir the mixture at 0°C for 20 minutes.

  • Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final amide derivative.

Protocol 2: Synthesis of Thiazole-4-carbohydrazide Derivatives (Library B)
  • Dissolve this compound (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (10.0 eq) to the solution.[7]

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry to yield 2-(4-nitrophenyl)thiazole-4-carbohydrazide. This intermediate can be screened directly or used for further synthesis (e.g., formation of oxadiazoles).[7]

II. Biological Screening Protocols

A systematic approach is essential for evaluating the biological potential of the newly synthesized compound libraries.

G start_node Synthesized Compound Libraries (A, B, C) primary_screening Primary Screening - Anticancer: MTT Assay (2-3 cell lines) - Antimicrobial: Agar Diffusion start_node->primary_screening screening_node screening_node result_node result_node decision_node decision_node final_node final_node hits Primary 'Hits' primary_screening->hits Identify Active Compounds decision Activity Threshold Met? hits->decision secondary_screening Secondary Screening (Quantitative) - Anticancer: IC50 Determination (MTT) - Antimicrobial: MIC Determination decision->secondary_screening Yes inactive Inactive / Low Activity decision->inactive No lead_candidates Lead Candidates secondary_screening->lead_candidates Prioritize Potent Compounds moa_studies Mechanism of Action (MoA) Studies - Kinase Inhibition Assays (e.g., VEGFR-2) - Cell Cycle Analysis - Apoptosis Assays lead_candidates->moa_studies final_result Validated Leads for Further Preclinical Development moa_studies->final_result

Caption: General workflow for the biological screening of synthesized derivatives.

Protocol 3: In Vitro Anticancer Screening (MTT Assay)

This protocol is used to assess the cytotoxicity of the synthesized compounds against human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Create serial dilutions in the growth medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.[9]

  • Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 4: In Vitro Antimicrobial Screening (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains (e.g., Staphylococcus aureus as Gram-positive, Escherichia coli as Gram-negative).[10][11]

  • Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to each well.

  • Serial Dilution: Add 50 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from each well to the next well in the same row.

  • Bacterial Inoculum: Prepare a bacterial suspension standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use a standard antibiotic (e.g., Ciprofloxacin) as a reference.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

III. Data Presentation

Quantitative data from biological screenings should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity of Thiazole-Amide Derivatives against Human Cancer Cell Lines

Compound ID R-Group (from R¹R²NH) IC₅₀ (µM) vs. MCF-7[8][12] IC₅₀ (µM) vs. HepG2[8]
Parent Ester -OCH₂CH₃ >100 >100
Lib-A-01 -NH-CH₂-Ph 15.4 ± 1.2 25.1 ± 2.5
Lib-A-02 -NH-(4-Cl-Ph) 8.9 ± 0.7 12.3 ± 1.1
Lib-A-03 -N(CH₃)₂ 45.2 ± 3.8 68.9 ± 5.4
Lib-A-04 piperidin-1-yl 22.1 ± 1.9 30.5 ± 2.8

| Doxorubicin | (Positive Control) | 0.8 ± 0.05 | 1.2 ± 0.09 |

Table 2: In Vitro Antimicrobial Activity (MIC) of Thiazole-Amide Derivatives

Compound ID R-Group (from R¹R²NH) MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
Parent Ester -OCH₂CH₃ >128 >128
Lib-A-01 -NH-CH₂-Ph 64 128
Lib-A-02 -NH-(4-Cl-Ph) 16 32
Lib-A-03 -N(CH₃)₂ >128 >128
Lib-A-04 piperidin-1-yl 32 64

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

IV. Mechanism of Action: Example Signaling Pathway

For promising anticancer "hits," further studies are crucial to elucidate the mechanism of action. Thiazole derivatives have been reported to inhibit key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis required for tumor growth.[13]

G cluster_pathway Intracellular Signaling Cascade ligand VEGF receptor VEGFR-2 ligand->receptor Binds autophos Autophosphorylation receptor->autophos Dimerization & inhibitor Thiazole Derivative (e.g., Lib-A-02) inhibitor->receptor Inhibits Binding/ Kinase Activity pathway_node pathway_node outcome_node outcome_node PLCg PLCg autophos->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK outcome Cell Proliferation, Migration, Survival (Angiogenesis) ERK->outcome Gene Transcription

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

References

Application Notes and Protocols for the Characterization of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a thiazole derivative with potential applications in pharmaceutical and agrochemical research.[1] The methodologies detailed below are essential for confirming the identity, purity, and structural properties of this compound.

Compound Identification and Physicochemical Properties

This compound is a light green solid with the molecular formula C₁₂H₁₀N₂O₄S and a molecular weight of 278.29 g/mol .[1] A commercially available version of this compound reports a purity of ≥ 98% as determined by High-Performance Liquid Chromatography (HPLC).[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O₄S[1]
Molecular Weight278.29 g/mol [1]
AppearanceLight green solid[1]
Purity≥ 98% (HPLC)[1]
CAS Number78979-64-3[1]

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in DMSO-d₆

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Ethyl-CH₃1.3 - 1.4 (t)~14
Ethyl-CH₂4.3 - 4.4 (q)~61
Thiazole-H58.0 - 8.5 (s)115 - 125
Nitrophenyl-H7.8 - 8.4 (m)124 - 150
Thiazole-C4-145 - 150
Thiazole-C2-160 - 170
Ester-C=O-~161
Nitrophenyl-C-124, 129, 140, 149

Note: These are estimated values based on data from similar thiazole derivatives. Actual values may vary.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Record the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).

    • Record the chemical shifts (δ) in ppm.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 3: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M]⁺278
[M+H]⁺279
[M+Na]⁺301

Note: The fragmentation pattern may reveal losses of the ethoxy group (-45 Da) and the nitro group (-46 Da).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Record the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected Infrared Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)1710 - 1730
C=N (Thiazole)1600 - 1650
N-O (Nitro)1500 - 1550 and 1340 - 1380
C-O (Ester)1200 - 1300
Aromatic C-H3000 - 3100

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption peaks for the functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound.

Experimental Protocol: HPLC Analysis

A validated HPLC-UV method for a similar indole-thiazole derivative with a p-nitro substituent provides a strong starting point for method development.[2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point. The exact ratio should be optimized to achieve good separation. A gradient elution may be necessary.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 254 nm or 320 nm, to be determined by UV-Vis spectrophotometry).

  • Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent like acetonitrile.

  • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is determined by the area percentage of the main peak.

Structural Elucidation by X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Experimental Protocol: X-ray Crystallography

The following protocol is adapted from the study of a structurally related compound, Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate.[3]

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods.

    • Refine the structure using full-matrix least-squares on F².

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine them using a riding model.

Potential Biological Activities and Signaling Pathways

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6] The presence of the 4-nitrophenyl group may contribute to these activities.

Potential Signaling Pathways for Further Investigation:

Based on the activities of similar thiazole-containing compounds, potential signaling pathways to investigate for this compound could include those involved in:

  • Bacterial cell wall synthesis: A common target for antimicrobial agents.

  • Apoptosis and cell cycle regulation in cancer cells: Many anticancer drugs induce programmed cell death.

  • Enzyme inhibition: Thiazole rings can interact with the active sites of various enzymes.

Further research is required to elucidate the specific biological targets and mechanisms of action for this particular compound.

Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_activity Biological Evaluation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms ir IR Spectroscopy (FTIR) synthesis->ir hplc HPLC Analysis (Purity) synthesis->hplc xray X-ray Crystallography (Structure) synthesis->xray antimicrobial Antimicrobial Assays hplc->antimicrobial anticancer Anticancer Assays hplc->anticancer pathway Signaling Pathway Analysis antimicrobial->pathway anticancer->pathway

Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of this compound.

analytical_techniques cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_crystallography Crystallography compound Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate nmr NMR (Structure) compound->nmr ms MS (Molecular Weight) compound->ms ir IR (Functional Groups) compound->ir hplc HPLC (Purity) compound->hplc xray X-ray (3D Structure) compound->xray

Caption: Key analytical techniques for the comprehensive characterization of the target compound.

References

Application Notes and Protocols for Molecular Docking Studies of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on thiazole derivatives. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its presence in numerous pharmacologically active compounds.[1][2] Molecular docking is a crucial in-silico technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex.[1] This methodology is instrumental in drug discovery for screening virtual libraries of compounds and for predicting the binding affinity and mode of action of potential drug candidates.

Applications of Molecular Docking for Thiazole Derivatives

Molecular docking studies have been instrumental in elucidating the therapeutic potential of thiazole derivatives across various disease areas:

  • Antimicrobial Activity: Docking studies have been employed to identify the potential mechanisms of action for thiazole derivatives against bacterial and fungal pathogens. For instance, studies have suggested that these compounds may inhibit enzymes like E. coli MurB, DNA gyrase, and 14α-lanosterol demethylase, which are crucial for microbial survival.[3][4][5]

  • Anticancer Activity: Thiazole derivatives have been investigated as potential anticancer agents, and molecular docking has helped in understanding their interactions with various cancer-related protein targets.[6][7] These targets include enzymes and receptors involved in cancer cell proliferation and survival, such as VEGFR-2, aromatase, CDK2, and Bcl-2.[8]

  • Enzyme Inhibition: The inhibitory potential of thiazole derivatives against various enzymes is a significant area of research. Docking studies have been used to predict the binding modes and affinities of these compounds to enzymes like α-glucosidase, a target for anti-diabetic drugs, and cholinesterases, which are implicated in Alzheimer's disease.[9][10]

Data Presentation: Quantitative Docking Results

The following tables summarize quantitative data from various molecular docking studies of thiazole derivatives, showcasing their binding affinities to different biological targets.

Table 1: Antimicrobial Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Reference
Thiazole Derivative 3E. coli MurB--9.96[3]
Thiazole-based ChalconesDNA Gyrase--[4]
N-substituted Thiazole S6FabH3iL9-144.236 (MolDock Score)[1]
N-substituted Thiazole S7FabH3iL9-143.593 (MolDock Score)[1]
N-substituted Thiazole S8FabH3iL9-138.391 (MolDock Score)[1]
Thiazole DerivativeDNA gyrase B1KZN-[11]

Table 2: Anticancer Targets

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)IC50 (µM)Reference
Thiazolobenzimidazole-Thiazole Hybrid 16bColon Cancer Protein6MTUMore favorable than doxorubicin4.31[6]
Thiazole Derivative 4cAromatase--7.912.57 (MCF-7)[8]
Thiazole Derivative 4cCDK2--6.642.57 (MCF-7)[8]
Thiazole Derivative 4cBcl-2--5.532.57 (MCF-7)[8]
Thiazolyl-Thiazole 14c---0.54 (HepG-2)[7]
Thiazolyl-Thiazole 14e---0.50 (HepG-2)[7]
Thiazole-Thiophene Hybrid 9Rab7b--14.6 (MCF-7)[12]
Naphthalene-azine-thiazole 6aPI3Kα--1.569 (OVCAR-4)[13]

Table 3: Enzyme Inhibition Targets

Compound/DerivativeTarget EnzymePDB IDIC50 (µM)Reference
Isatin-Thiazole Derivative 6pα-Glucosidase-5.36[9]
Pyrazoline-Thiazole 3gAcetylcholinesterase (AChE)-0.338[10]
Pyrazoline-Thiazole 3gButyrylcholinesterase (BChE)-2.087[10]
Amide Thiazole Derivative 7Phospholipase A2 (PLA2)-0.001[14]

Experimental Protocols: A Generalized Molecular Docking Workflow

The following protocol outlines the essential steps for performing a molecular docking study with thiazole derivatives. This generalized workflow is based on common practices cited in the literature.[15]

1. Protein Preparation

  • Objective: To prepare the target protein structure for docking by cleaning and optimizing it.

  • Procedure:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands, from the protein structure file.

    • Add hydrogen atoms to the protein, as they are often omitted in crystal structures.

    • Assign partial charges to the protein atoms using a force field (e.g., CHARMm, AMBER).

    • Minimize the energy of the protein structure to relieve any steric clashes and arrive at a more stable conformation.

2. Ligand Preparation

  • Objective: To generate a 3D conformation of the thiazole derivative and optimize its geometry.

  • Procedure:

    • Draw the 2D structure of the thiazole derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure into a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

3. Grid Generation

  • Objective: To define the active site or binding pocket on the protein where the docking will be performed.

  • Procedure:

    • Identify the binding site of the protein. This can be based on the location of a co-crystallized ligand in the experimental structure or through binding site prediction algorithms.

    • Generate a grid box that encompasses the entire binding site. This grid defines the search space for the docking algorithm. The size of the grid should be sufficient to allow the ligand to rotate and translate freely within the binding pocket.

4. Molecular Docking Simulation

  • Objective: To predict the binding pose and affinity of the thiazole derivative to the target protein.

  • Procedure:

    • Use a molecular docking software (e.g., AutoDock, Glide, Molegro Virtual Docker).[1][15]

    • The software will systematically search for the best binding poses of the ligand within the defined grid box by exploring various conformations and orientations.

    • A scoring function is used to evaluate the fitness of each pose, estimating the binding affinity (e.g., in kcal/mol).

5. Analysis of Results

  • Objective: To analyze the docking results to understand the binding mode and interactions.

  • Procedure:

    • Rank the docked poses based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-ranked pose in the context of the protein's binding site.

    • Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the thiazole derivative and the amino acid residues of the protein.

Mandatory Visualizations

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis Protein Protein Structure (from PDB) PrepProtein Protein Preparation (Remove water, add hydrogens) Protein->PrepProtein Ligand Thiazole Derivative (2D Structure) PrepLigand Ligand Preparation (3D Conversion, Energy Minimization) Ligand->PrepLigand Grid Grid Generation (Define Binding Site) PrepProtein->Grid Docking Molecular Docking (Software Simulation) PrepLigand->Docking Grid->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies of thiazole derivatives.

Signaling_Pathway_Inhibition cluster_cancer Cancer Progression Thiazole Thiazole Derivative VEGFR2 VEGFR-2 Thiazole->VEGFR2 Inhibition Aromatase Aromatase Thiazole->Aromatase Inhibition CDK2 CDK2 Thiazole->CDK2 Inhibition PI3K PI3Kα Thiazole->PI3K Inhibition Proliferation Cell Proliferation & Angiogenesis VEGFR2->Proliferation Aromatase->Proliferation CDK2->Proliferation PI3K->Proliferation

Caption: Inhibition of cancer-related signaling pathways by thiazole derivatives.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Nitrophenylthiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenylthiazole derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology. The evaluation of the cytotoxic effects of these compounds is a critical first step in the drug discovery pipeline, providing essential information on their potency and selectivity against cancer cell lines. This document offers detailed application notes and standardized protocols for conducting in vitro cytotoxicity assays on nitrophenylthiazole compounds, focusing on the widely used MTT and LDH assays.

Data Presentation: Cytotoxicity of Nitrophenylthiazole Derivatives

The following table summarizes the in vitro cytotoxic activity, represented by half-maximal inhibitory concentration (IC50) values, of various nitrophenylthiazole compounds against several human cancer cell lines. This data is compiled from published scientific literature to provide a comparative overview.

Compound ID/ReferenceStructureCancer Cell LineAssayIC50 (µM)
3-nitrophenylthiazolyl 4d [1][2]3-Nitrophenylthiazole derivativeMDA-MB-231 (Breast)MTT1.21
Compound 4c [3]para-nitro substituted phenylthiazoleSKNMC (Neuroblastoma)MTT10.8 ± 0.08
Compound 4a [3]ortho-nitro substituted phenylthiazoleHep-G2 (Hepatocellular)MTT>25
Compound 4b [3]meta-nitro substituted phenylthiazoleSKNMC (Neuroblastoma)MTT15.3 ± 1.12
Compound 4a [3]ortho-nitro substituted phenylthiazoleMCF-7 (Breast)MTT>25
Compound 4b [3]meta-nitro substituted phenylthiazoleMCF-7 (Breast)MTT>25
Compound 4c [3]para-nitro substituted phenylthiazoleMCF-7 (Breast)MTT>25

Experimental Workflow for Cytotoxicity Screening

The general workflow for assessing the in vitro cytotoxicity of nitrophenylthiazole compounds involves several key stages, from initial cell culture to data analysis and interpretation.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture 1. Cell Line Culture (e.g., MDA-MB-231, SKNMC) CompoundPrep 2. Compound Preparation (Stock & Serial Dilutions) CellCulture->CompoundPrep CellSeeding 3. Cell Seeding (96-well plates) CompoundPrep->CellSeeding Treatment 4. Cell Treatment (Incubate with compound) CellSeeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH DataAcquisition 5. Data Acquisition (Absorbance Reading) MTT->DataAcquisition LDH->DataAcquisition IC50 6. IC50 Calculation (Dose-Response Curve) DataAcquisition->IC50

General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6]

Materials:

  • Nitrophenylthiazole compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is greater than 95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitrophenylthiazole compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[8]

Materials:

  • Nitrophenylthiazole compound stock solution (in DMSO)

  • Selected cancer cell line

  • Complete culture medium

  • LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis buffer)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol to seed and treat the cells with the nitrophenylthiazole compounds.

  • Prepare Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which 10 µL of Lysis Buffer (from the kit) will be added 45 minutes before supernatant collection.

    • Vehicle Control: Wells with cells treated with the same concentration of DMSO as the test wells.

    • No-Cell Control: Wells with culture medium only to measure background LDH activity.

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Assay Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction:

    • Add 50 µL of the stop solution (from the kit) to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Potential Signaling Pathway Modulation

Nitrophenylthiazole compounds may exert their cytotoxic effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently overactive in many types of cancer.[9]

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a framework for the systematic evaluation of the in vitro cytotoxicity of nitrophenylthiazole compounds. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the identification and characterization of promising new anticancer drug candidates. Further investigation into the specific molecular targets and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of 4-nitrothiobenzamide with an α-haloketone, specifically ethyl bromopyruvate.

Q2: What are the typical starting materials and reagents for this synthesis?

The key starting materials are 4-nitrothiobenzamide and ethyl bromopyruvate. The reaction is typically carried out in a suitable solvent, such as ethanol.

Q3: What is a general overview of the reaction mechanism?

The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Q4: What are the critical parameters that influence the reaction yield?

Several factors can significantly impact the yield of the final product. These include the purity of reactants and solvents, reaction temperature, reaction time, and the choice of solvent.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low or No Product Yield Impure Reactants: Impurities in 4-nitrothiobenzamide or ethyl bromopyruvate can lead to side reactions.Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point). Recrystallize or purify reactants if necessary.
Incorrect Solvent: The choice of solvent can significantly affect reaction rates and solubility of intermediates.Ethanol is a commonly used and effective solvent. However, screening other solvents like methanol, isopropanol, or acetonitrile in small-scale trials may improve yields.
Suboptimal Temperature: The reaction may be too slow at low temperatures or lead to decomposition/side reactions at excessively high temperatures.Refluxing in ethanol (around 78 °C) is a good starting point. Optimization may require adjusting the temperature. A patent for a similar synthesis suggests a temperature range of 65-70°C.[1]
Incomplete Reaction: Insufficient reaction time can result in unreacted starting materials.Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is around 3-4 hours when refluxing in ethanol.[1][2]
Formation of Impurities/Side Products Side Reactions of the Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring.While specific side reactions involving the nitro group in this synthesis are not extensively documented, careful control of reaction conditions (temperature and time) is crucial.
Decomposition of Thioamide: Thioamides can be unstable under certain conditions.Use freshly prepared or properly stored 4-nitrothiobenzamide. Avoid unnecessarily prolonged reaction times at high temperatures.
Formation of Isomeric Products: Under acidic conditions, Hantzsch synthesis can sometimes yield isomeric iminothiazoline products.[3]The standard Hantzsch synthesis for this compound is typically performed under neutral or slightly basic conditions, minimizing the formation of these isomers.
Difficulty in Product Isolation/Purification Product Solubility: The product might have some solubility in the reaction solvent, leading to losses during filtration.A common and effective method for isolation is to quench the reaction mixture with ice-cold water, which often causes the product to precipitate.[2]
Oily Product: The crude product may sometimes appear as an oil instead of a solid.Try triturating the oily product with a non-polar solvent like hexane or a cold solvent mixture to induce crystallization. Purification by column chromatography may be necessary.
Colored Impurities: The crude product may be colored due to impurities.Recrystallization from a suitable solvent (e.g., ethanol) is a standard method for purifying the final product and removing colored impurities.

Experimental Protocols

Detailed Experimental Protocol for Hantzsch Thiazole Synthesis

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 4-nitrothiobenzamide

  • Ethyl bromopyruvate

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.

  • To this solution, add ethyl bromopyruvate (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.[2]

  • Collect the precipitate by vacuum filtration using a Buchner funnel and wash the solid with cold water.

  • Dry the crude product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol.

Data Presentation

Table 1: Effect of Solvent and Temperature on Hantzsch Thiazole Synthesis Yield

The following table summarizes the impact of different solvents and temperatures on the yield of a generic Hantzsch thiazole synthesis, which can be used as a guide for optimizing the synthesis of this compound.

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterReflux3.575
2EthanolReflux382
3MethanolReflux478
41-ButanolReflux2.585
52-PropanolReflux380
6AcetonitrileReflux472
7Ethanol251240

Data adapted from a study on a similar Hantzsch thiazole synthesis and is intended for comparative purposes.[4]

Visualizations

Diagram 1: Hantzsch Synthesis of this compound

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-nitrothiobenzamide 4-nitrothiobenzamide Reaction_Vessel Ethanol (Solvent) Reflux (78 °C) 4-nitrothiobenzamide->Reaction_Vessel Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Reaction_Vessel Product Ethyl 2-(4-nitrophenyl) thiazole-4-carboxylate Reaction_Vessel->Product Cyclocondensation

Caption: Reaction scheme for the Hantzsch synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Hantzsch thiazole synthesis. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired 2-Aminothiazole Product

Potential CauseRecommended Solution(s)
Incorrect Reaction pH The Hantzsch thiazole synthesis is sensitive to pH. Acidic conditions can favor the formation of an isomeric byproduct, 3-substituted 2-imino-2,3-dihydrothiazole, thus reducing the yield of the desired 2-aminothiazole.[1] Ensure the reaction is run under neutral or slightly basic conditions. The use of a weak base, such as sodium carbonate, during workup can help neutralize any acid formed and facilitate the precipitation of the desired product.[2][3]
Suboptimal Reaction Temperature While heating is generally required to drive the reaction to completion, excessive temperatures can lead to decomposition of reactants or products.[3] The optimal temperature is often the reflux temperature of the solvent (e.g., methanol or ethanol).[2][4] For microwave-assisted synthesis, temperatures between 90-120°C are typically employed.[4]
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time. Typical reaction times under conventional heating are 30-60 minutes.[2] Microwave-assisted synthesis can significantly reduce the reaction time to as little as 15-30 minutes.[4] Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
Impure Reactants The purity of the α-haloketone and thioamide is crucial. Impurities can interfere with the reaction and lead to the formation of side products. Ensure that your starting materials are of high purity.

Issue 2: Presence of a Major Impurity with a Similar Mass to the Product

This is often indicative of the formation of a regioisomeric byproduct.

Potential CauseRecommended Solution(s)
Formation of 3-Substituted 2-Imino-2,3-dihydrothiazole As mentioned, acidic conditions can promote the formation of the 2-imino isomer.[1] Carefully control the pH of your reaction to be neutral or slightly basic. If you suspect the presence of this isomer, it can be distinguished from the desired 2-aminothiazole by spectroscopic methods such as 1H NMR.

Issue 3: Difficulty in Product Purification

Potential CauseRecommended Solution(s)
Salts from Workup During the workup, salts such as sodium bromide or sodium carbonate may co-precipitate with your product. Ensure the product is thoroughly washed with cold deionized water after filtration to remove any residual salts.[2][3]
Unreacted Starting Materials If the reaction has not gone to completion, unreacted α-haloketone or thioamide may contaminate the product. Using a slight excess of the thioamide can help to ensure the complete consumption of the α-haloketone.[2] The unreacted thioamide is often more soluble in the workup solution and can be removed during filtration.[2] Recrystallization or column chromatography may be necessary for further purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Hantzsch thiazole synthesis and how can I avoid it?

The most significant and well-documented side reaction is the formation of a regioisomer, 3-substituted 2-imino-2,3-dihydrothiazole, instead of the desired 2-aminothiazole. This is particularly prevalent when using N-monosubstituted thioureas under acidic conditions.[1] To avoid this, it is crucial to maintain neutral or slightly basic reaction conditions.

Q2: My reaction is not going to completion. What can I do?

Several factors could be at play. First, ensure you are using an appropriate solvent, typically methanol or ethanol, and that the reaction is heated to a gentle reflux.[2][4] Insufficient reaction time is another common issue; monitor the reaction by TLC to determine the optimal duration. Using a slight excess (e.g., 1.5 equivalents) of the thioamide can also help drive the reaction to completion by ensuring the full consumption of the α-haloketone.[2]

Q3: I see multiple spots on my TLC plate after the reaction. What are they likely to be?

Besides your desired 2-aminothiazole product, other spots could represent:

  • Unreacted α-haloketone or thioamide.

  • The 2-imino-2,3-dihydrothiazole regioisomer, especially if the reaction conditions were acidic.

  • Potential byproducts from the self-condensation of the α-haloketone, although this is less commonly reported under typical Hantzsch conditions.

Q4: How can I improve the purity of my final product?

The Hantzsch thiazole synthesis often yields a product that can be isolated in relatively high purity by simple filtration and washing.[2] To further enhance purity:

  • Thorough Washing: Wash the filtered product extensively with cold water to remove any inorganic salts from the workup.[2][3]

  • Recrystallization: Recrystallizing the crude product from a suitable solvent can effectively remove impurities.

  • Column Chromatography: For very high purity requirements, silica gel chromatography can be employed.[5]

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing the 5% Na₂CO₃ solution and stir.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water.

  • Allow the solid to air dry completely.

Protocol 2: Microwave-Assisted Hantzsch Synthesis

This method utilizes microwave irradiation to accelerate the reaction.[4]

Materials:

  • α-haloketone

  • Thiourea or thioamide

  • Methanol or ethanol

Procedure:

  • In a microwave reaction vessel, combine the α-haloketone (1.0 eq) and the thiourea or thioamide (1.1-1.5 eq).

  • Add a suitable solvent (e.g., methanol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 90-120°C for 10-30 minutes.

  • After the reaction, cool the vessel to room temperature.

  • The product can then be isolated following a similar workup procedure as in the classical synthesis.

Visualizing Reaction Pathways

To better understand the chemical transformations in the Hantzsch thiazole synthesis and its primary side reaction, the following diagrams illustrate the key pathways.

Hantzsch_Main_Reaction reactants α-Haloketone + Thioamide intermediate1 S-Alkylation Intermediate reactants->intermediate1 S-Nucleophilic Attack intermediate2 Cyclization (Hydroxythiazoline) intermediate1->intermediate2 Intramolecular N-Attack on Carbonyl product 2-Aminothiazole intermediate2->product Dehydration

Main Reaction Pathway for 2-Aminothiazole Formation.

Hantzsch_Side_Reaction reactants α-Haloketone + N-Substituted Thiourea intermediate_N N-Alkylation Intermediate reactants->intermediate_N N-Nucleophilic Attack (Favored in Acid) intermediate_S S-Alkylation Intermediate reactants->intermediate_S S-Nucleophilic Attack (Favored in Neutral/Base) product_imino 2-Imino-2,3-dihydrothiazole (Side Product) intermediate_N->product_imino Intramolecular S-Attack & Dehydration product_amino 2-Aminothiazole (Desired Product) intermediate_S->product_amino Intramolecular N-Attack & Dehydration

Regioisomeric Side Product Formation Pathway.

References

Technical Support Center: Purification of Nitrophenylthiazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of nitrophenylthiazole esters.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of nitrophenylthiazole esters.

Issue 1: Low Purity After Initial Synthesis

Q: My crude nitrophenylthiazole ester shows multiple spots on TLC, indicating the presence of several impurities. What are the likely impurities and how can I remove them?

A: Common impurities in the synthesis of nitrophenylthiazole esters can include unreacted starting materials (e.g., nitrophenyl-substituted thiazole carboxylic acids and the corresponding alcohol), side-reaction products, and degradation products. The purification strategy will depend on the nature of these impurities.

  • Unreacted Carboxylic Acid: If one of the major impurities is the starting carboxylic acid, it can often be removed by washing the crude product dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base solution, such as 5% sodium bicarbonate. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.

  • Unreacted Alcohol: Excess alcohol is often used in esterification reactions and can be a significant impurity. Most simple alcohols are volatile and can be removed under high vacuum. For less volatile alcohols, column chromatography is typically effective.

  • Side-Reaction Products: The synthesis of the thiazole ring itself can generate byproducts. Purification of the thiazole precursor before esterification is highly recommended. If side-products are present in the final ester, column chromatography is the most common method for their removal.

  • Degradation Products: Nitrophenylthiazole esters may be susceptible to degradation, especially if subjected to harsh reaction or workup conditions (e.g., strong acids/bases, high temperatures). It's crucial to handle the compound with care. If degradation is suspected, analyze the stability of your compound under various conditions (e.g., on a TLC plate with silica gel over time).[1]

Issue 2: Difficulty with Column Chromatography

Q: I'm having trouble purifying my nitrophenylthiazole ester using column chromatography. The compound either doesn't move from the baseline or streaks badly.

A: These are common issues when dealing with polar compounds. Nitrophenylthiazole esters are often polar due to the presence of the nitro group and the thiazole ring.

  • Compound Sticking to the Baseline: If your compound has a very low Rf value even in highly polar solvent systems (like 100% ethyl acetate), you may need to use a more polar mobile phase.[1] A common strategy for very polar compounds is to add a small amount of methanol to the eluent (e.g., 1-10% methanol in dichloromethane). For basic compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the solvent system can help to reduce streaking and improve elution.[2][3]

  • Streaking (Tailing): Peak tailing is often caused by strong interactions between the polar compound and the acidic silica gel.[3]

    • Deactivating the Silica Gel: You can reduce the acidity of the silica gel by pre-treating it with a dilute solution of triethylamine in your eluent before packing the column.[3]

    • Alternative Stationary Phases: If your compound is unstable on silica gel, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[1] For highly polar compounds, reverse-phase chromatography (using a C18 column) can be a good alternative.[2]

    • Mobile Phase Modifiers: Adding a small amount of a competitive polar solvent or a modifier that neutralizes acidic sites can significantly improve peak shape. For example, adding a small amount of acetic acid or formic acid to the mobile phase can sometimes help with acidic compounds, while triethylamine is used for basic compounds.

Issue 3: Challenges with Recrystallization

Q: I am trying to purify my nitrophenylthiazole ester by recrystallization, but it either "oils out" or the recovery is very low.

A: Recrystallization is a powerful purification technique for solid compounds, but finding the right solvent or solvent system can be challenging.

  • "Oiling Out": This happens when the compound is too soluble in the hot solvent, and upon cooling, it separates as a liquid (an oil) rather than forming crystals. To avoid this, try using a solvent in which your compound is less soluble at high temperatures or use a solvent mixture. A good starting point for esters is often a mixture of a polar solvent (like ethyl acetate or acetone) and a nonpolar solvent (like hexanes or heptane).[1]

  • Low Recovery: This indicates that your compound is too soluble in the cold solvent. To improve recovery, ensure you are using the minimum amount of hot solvent required to dissolve the compound completely. Cooling the solution slowly and then in an ice bath can also help to maximize crystal formation.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For esters, common recrystallization solvents include ethanol, ethyl acetate, acetone, and mixtures with hexanes.[1] Sometimes, more unusual solvents like tetrahydrofuran (THF) may be effective.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new nitrophenylthiazole ester?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Begin with a moderately polar eluent like 20-30% ethyl acetate in hexanes and gradually increase the polarity. The ideal solvent system will give your desired compound an Rf value of around 0.2-0.4 on the TLC plate. This generally translates well to column chromatography conditions.

Q2: My nitrophenylthiazole ester seems to be degrading on the silica gel column. How can I confirm this and what can I do about it?

A2: To check for stability on silica gel, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If you see spots that are not on the diagonal, it indicates that your compound is degrading on the silica.[1] To mitigate this, you can try deactivating the silica gel with triethylamine, using a less acidic stationary phase like alumina, or switching to reverse-phase chromatography.[1][2]

Q3: Are there any specific safety precautions I should take when working with nitrophenylthiazole esters?

A3: While specific toxicity data may not be available for all new compounds, it is prudent to treat all new chemical entities with care. The presence of a nitroaromatic group suggests potential for toxicity and mutagenicity. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Experimental Workflow

Below is a generalized experimental workflow for the purification of nitrophenylthiazole esters.

experimental_workflow start Crude Nitrophenylthiazole Ester tlc TLC Analysis to Assess Purity and Determine Chromatography Conditions start->tlc decision1 Acidic Impurities Present? tlc->decision1 liquid_extraction Liquid-Liquid Extraction (e.g., with NaHCO3 wash) decision2 Multiple Impurities or Streaking on TLC? liquid_extraction->decision2 column_chromatography Column Chromatography (Silica Gel or Alumina) decision3 Compound is a Solid? column_chromatography->decision3 recrystallization Recrystallization purity_check Purity Assessment (TLC, LC-MS, NMR) recrystallization->purity_check pure_product Pure Nitrophenylthiazole Ester purity_check->pure_product decision1->liquid_extraction Yes decision1->decision2 No decision2->column_chromatography Yes decision2->decision3 No decision3->recrystallization Yes decision3->purity_check No

Caption: Generalized workflow for the purification of nitrophenylthiazole esters.

References

Technical Support Center: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS No. 78979-64-3). This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, this compound is a moderately polar molecule. Its solubility is influenced by the presence of a polar nitro group (-NO2), an ethyl ester group, and the heterocyclic thiazole ring, combined with a non-polar phenyl ring.[1][2] This structure suggests that it will likely have poor solubility in water and other highly polar protic solvents. Conversely, it is expected to be more soluble in polar aprotic solvents and some moderately polar organic solvents.[1][3]

Q2: Why is my compound not dissolving in water?

The molecule has a significant non-polar surface area due to the phenyl and thiazole rings, which limits its favorable interactions with polar water molecules.[1] While the ester and nitro groups add some polarity, they are not sufficient to overcome the hydrophobic nature of the rest of the molecule, leading to very low aqueous solubility.[1][4]

Q3: I'm observing a "light green solid," is this correct?

Yes, the appearance of this compound is often described as a light green solid.[5]

Q4: Does temperature affect the solubility of this compound?

For most solid organic compounds, solubility in liquid solvents tends to increase with higher temperatures.[6] Applying heat can provide the necessary energy to overcome the crystal lattice energy of the solid, allowing it to dissolve more readily. However, be cautious of potential degradation at elevated temperatures.

Q5: Can pH be adjusted to improve aqueous solubility?

The structure of this compound does not contain strongly acidic or basic functional groups that can be easily protonated or deprotonated to form a more soluble salt. The thiazole nitrogen is very weakly basic.[7] Therefore, adjusting the pH of an aqueous solution is unlikely to significantly improve its solubility.

Troubleshooting Guide for Solubility Issues

Problem: My compound is not dissolving in my chosen solvent at room temperature.

  • Initial Assessment:

    • Verify the solvent polarity: Have you chosen a solvent with a polarity appropriate for a moderately polar compound? Highly polar solvents like water or highly non-polar solvents like hexane may not be effective.[3][8]

    • Check for saturation: Is it possible you have already reached the saturation point of the compound in that solvent?

  • Troubleshooting Steps:

    • Try a different solvent: Refer to the Predicted Solubility Table below and select a solvent in the "High" or "Moderate" predicted solubility category. Polar aprotic solvents are often a good starting point.[2][3]

    • Apply gentle heating: Warm the mixture in a water bath. Many organic compounds show increased solubility at higher temperatures.[6] Monitor for any color change that might indicate decomposition.

    • Use sonication: Place the vial in an ultrasonic bath. The energy from sonication can help to break up solid aggregates and accelerate the dissolution process.

    • Reduce particle size: If you have solid clumps, grinding the material to a fine powder will increase the surface area available for the solvent to interact with, which can improve the rate of dissolution.

    • Use a co-solvent system: If a single solvent is not effective, a mixture of solvents can be used to fine-tune the polarity.[9] For example, adding a small amount of a more polar solvent to a less polar one (or vice-versa) might improve solubility.

Problem: My compound dissolves upon heating but precipitates out upon cooling.

  • Explanation: This is a common phenomenon and is the principle behind recrystallization. The solubility of your compound is likely significantly lower at room temperature than at the elevated temperature.

  • Solutions:

    • Maintain a higher temperature: If your experiment allows, maintain the solution at the higher temperature where the compound remains dissolved.

    • Use a larger volume of solvent: By increasing the amount of solvent, you can lower the concentration to a point where it remains below the saturation limit at room temperature. This will, however, result in a more dilute solution.

    • Switch to a better solvent: The ideal solvent will dissolve the compound completely at your desired working concentration and temperature. You may need to screen other solvents to find one that meets these criteria.

Data Presentation

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighEffective at dissolving a wide range of organic compounds, including those with moderate polarity.[3]
Dimethylformamide (DMF)HighSimilar to DMSO, its polar aprotic nature is well-suited for this compound's functional groups.[3]
AcetoneModerate to HighA polar aprotic solvent capable of dissolving many organic compounds.[10]
AcetonitrileModerateA polar aprotic solvent often used for compounds with nitro groups.[10][11]
Chlorinated Dichloromethane (DCM)ModerateA good solvent for many organic compounds of low to medium polarity.[11]
ChloroformModerateSimilar in properties to DCM.
Polar Protic EthanolLow to ModerateThe presence of polar groups may allow for some solubility, but the non-polar regions will limit it.[10]
MethanolLow to ModerateSimilar to ethanol, but its higher polarity may make it slightly less effective.[10]
WaterVery Low / InsolubleThe large non-polar structure is not conducive to dissolving in the highly polar, hydrogen-bonding network of water.[1]
Ethers Tetrahydrofuran (THF)ModerateA moderately polar ether that can dissolve a range of organic solids.
Diethyl EtherLowLess polar than THF, may be less effective.[10]
Non-Polar TolueneLowThe compound's polarity is likely too high for significant solubility in aromatic hydrocarbons.
HexaneVery Low / InsolubleAs a non-polar solvent, it is unlikely to dissolve a moderately polar compound.

Experimental Protocols

Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol outlines a standard procedure to experimentally determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO, Acetonitrile, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Preparation: Prepare a stock solution of the compound in a solvent in which it is highly soluble to create a standard curve for concentration analysis.

  • Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Analysis: Determine the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

Visualization

G Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve solvent_choice Is the solvent appropriate? (e.g., polar aprotic like DMSO/DMF) start->solvent_choice heat Apply gentle heat (e.g., 40-50°C) solvent_choice->heat Yes new_solvent Select a new solvent from the 'High' or 'Moderate' predicted solubility list solvent_choice->new_solvent No sonicate Use sonication heat->sonicate No dissolved Compound Dissolved heat->dissolved Yes sonicate->dissolved Yes consult Still not dissolved. Consider co-solvent system or particle size reduction. sonicate->consult No new_solvent->heat precipitate Does it precipitate on cooling? dissolved->precipitate increase_volume Increase solvent volume or maintain temperature precipitate->increase_volume Yes end_precipitate Issue Resolved precipitate->end_precipitate No increase_volume->end_precipitate

Caption: A flowchart for troubleshooting solubility issues with organic compounds.

References

Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole ring formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thiazoles, with a focus on the widely used Hantzsch thiazole synthesis.

Issue 1: Low or No Product Yield

Q: I am getting a very low yield or no desired thiazole product. What are the potential causes and how can I troubleshoot this?

A: Low yields in thiazole synthesis, particularly the Hantzsch method, can arise from several factors.[1] A systematic approach to troubleshooting is crucial.

  • Reactant Quality:

    • Purity: Ensure the purity of your starting materials, such as α-haloketones and thioamides. Impurities can lead to unwanted side reactions, consuming reactants and complicating purification.[1]

    • Thioamide Stability: Thioamides can be unstable, especially under acidic conditions.[1] It is advisable to use fresh or properly stored thioamides.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical and can significantly impact the reaction rate and yield.[1] It is recommended to perform small-scale solvent screening to identify the optimal solvent for your specific substrates. Common solvents include ethanol, methanol, 1-butanol, and isopropanol.[1][2] In some cases, solvent-free conditions or the use of green solvents like water or PEG-400 have proven effective.[3][4]

    • Temperature: Reaction temperatures can vary. While conventional heating often requires refluxing for several hours, microwave-assisted synthesis can shorten reaction times to minutes at temperatures around 90-130°C.[1]

    • pH: The acidity of the reaction medium can influence the reaction pathway and product distribution. For instance, acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole isomers alongside the expected 2-aminothiazole.[5]

  • Reaction Work-up:

    • Product Precipitation: The thiazole product is often poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic solution, such as 5% sodium carbonate.[6][7] This helps to neutralize the reaction mixture and facilitate product isolation.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low/No Yield check_reactants 1. Verify Reactant Quality start->check_reactants check_conditions 2. Optimize Reaction Conditions check_reactants->check_conditions sub_reactants1 Check Purity (NMR, LC-MS) check_reactants->sub_reactants1 Purity Issues? sub_reactants2 Use Fresh Thioamide check_reactants->sub_reactants2 Degradation? check_workup 3. Review Work-up Procedure check_conditions->check_workup sub_conditions1 Screen Solvents check_conditions->sub_conditions1 Suboptimal Solvent? sub_conditions2 Vary Temperature check_conditions->sub_conditions2 Incorrect Temp? sub_conditions3 Adjust pH check_conditions->sub_conditions3 pH Dependent? solution Improved Yield check_workup->solution sub_workup1 Ensure Proper Neutralization check_workup->sub_workup1 Incomplete Neutralization? sub_workup2 Optimize Precipitation check_workup->sub_workup2 Solubility Issues?

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Product Purification Challenges

Q: I am having difficulty purifying my thiazole product. What are some common issues and solutions?

A: Purification of thiazole derivatives can be challenging due to their polarity and basicity.

  • Column Chromatography:

    • Streaking on TLC/Column: Thiazoles are basic and can interact strongly with acidic silica gel, leading to streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve peak shape.[8]

    • Compound Not Moving: If your compound is not moving from the origin on the TLC plate, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent.[9] Common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[9] For very polar compounds, a mixture of dichloromethane and methanol can be effective.[9]

    • Compound Not Eluting: For highly polar compounds that are strongly adsorbed, a gradient elution from a less polar to a more polar solvent system is often effective.[8]

  • Recrystallization:

    • Oiling Out: If the compound "oils out" instead of forming crystals, the solution may be supersaturated or cooling too quickly. Try adding a small amount of hot solvent to dissolve the oil and allow the solution to cool very slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[8]

    • Poor Recovery: If you have low recovery after recrystallization, your compound may have significant solubility in the cold solvent, or you may have used too much solvent.[8] To address this, minimize the amount of solvent used for dissolution and ensure the solution is thoroughly cooled to maximize precipitation.

  • Purification of Water-Soluble Thiazolium Salts:

    • These salts are often not suitable for standard silica gel chromatography. A common strategy involves precipitation from a suitable solvent (e.g., toluene), followed by salt metathesis with a salt like sodium tetrafluoroborate (NaBF₄) or sodium tetraphenylborate (NaBPh₄) to facilitate extraction into an organic solvent.[9]

Purification Strategy Decision Tree

purification_strategy start Crude Product is_salt Is it a water-soluble thiazolium salt? start->is_salt precipitation Precipitation & Salt Metathesis is_salt->precipitation Yes chromatography Column Chromatography is_salt->chromatography No pure_product Pure Product precipitation->pure_product recrystallization Recrystallization chromatography->recrystallization sub_chrom1 Streaking? chromatography->sub_chrom1 recrystallization->pure_product sub_recrys1 Oiling Out? recrystallization->sub_recrys1 add_base Add Et3N to Eluent sub_chrom1->add_base Yes sub_chrom2 Not Moving? sub_chrom1->sub_chrom2 No add_base->chromatography sub_chrom2->recrystallization No increase_polarity Increase Eluent Polarity sub_chrom2->increase_polarity Yes increase_polarity->chromatography sub_recrys1->pure_product No slow_cool Slow Cooling / Seeding sub_recrys1->slow_cool Yes slow_cool->recrystallization

Caption: Decision tree for selecting a purification strategy.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing thiazole synthesis, primarily focusing on the Hantzsch reaction.

Table 1: Solvent and Temperature Effects on Hantzsch Thiazole Synthesis

Solvent(s)Temperature (°C)MethodTypical Reaction TimeYield (%)Reference(s)
Ethanol/Water (1:1)65Conventional Heating (Reflux)2 - 3.5 hours79 - 90[2]
Ethanol/Water (1:1)Room TemperatureUltrasonic Activation1.5 - 2 hours79 - 90[2]
Methanol100Conventional Heating30 minutesHigh (99% reported in one case)[6][7]
1-Butanol, 2-Propanol, WaterRefluxConventional HeatingSeveral hoursEffective[1]
Not specified90 - 130Microwave IrradiationMinutesNot specified[1]
Solvent-freeNot specifiedConventional Heating / UltrasonicNot specified79 - 90[2][3]
PEG-400100Conventional Heating2 - 3.5 hours87 - 96[4]

Table 2: Catalyst and Reaction Conditions for a One-Pot Hantzsch Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
SiW.SiO₂15Ethanol/Water (1:1)652 - 3.579 - 90[2]
CTABNot specifiedGlycerol401 - 382 - 96[4]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)

This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.[6][7]

  • Reactant Combination: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.0 - 1.5 eq).

  • Solvent Addition: Add the chosen solvent (e.g., methanol or ethanol, approximately 5-10 mL per mmol of α-haloketone).

  • Heating: Heat the reaction mixture to reflux with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a cold, dilute aqueous base solution (e.g., 5% Na₂CO₃ or NaHCO₃) to neutralize the acid formed during the reaction and precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake with cold water to remove any inorganic salts.

  • Drying: Allow the solid to air-dry on a watch glass or in a desiccator.

  • Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: One-Pot, Three-Component Synthesis of Hantzsch Thiazole Derivatives

This protocol is adapted from a literature procedure for a multi-component synthesis.[2]

  • Reactant and Catalyst Mixture: In a suitable reaction vessel, mix the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and the catalyst (e.g., SiW.SiO₂ 15 mol%).

  • Solvent Addition: Add the solvent system (e.g., 5 mL of ethanol/water 1:1).

  • Reaction:

    • Conventional Heating: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

    • Ultrasonic Activation: Subject the mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.

  • Isolation of Product and Catalyst Recovery:

    • Filter the resulting solid and wash it with ethanol.

    • Dissolve the remaining solid in acetone.

    • Remove the insoluble catalyst by filtration.

  • Final Product Isolation: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • Drying: Dry the resulting product in an oven at 60°C.

Hantzsch Thiazole Synthesis Workflow

hantzsch_workflow start Start combine Combine α-Haloketone and Thioamide in Solvent start->combine heat Heat to Reflux combine->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Pour into Aqueous Base to Precipitate Product cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry the Product filter->dry purify Purify (Optional) dry->purify end Final Product purify->end

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

References

Technical Support Center: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting NMR peak assignments for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

Predicted NMR Data

Obtaining a clean and well-resolved NMR spectrum is the first step. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on spectral data of structurally similar compounds and known substituent effects.[1][2][3][4] Experimental values may vary depending on the solvent and concentration.

Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-5 (thiazole)8.2 - 8.4Singlet1H
H-2', H-6' (nitrophenyl)8.3 - 8.5Doublet2H
H-3', H-5' (nitrophenyl)8.1 - 8.3Doublet2H
-OCH₂CH₃ (methylene)4.3 - 4.5Quartet2H
-OCH₂CH₃ (methyl)1.3 - 1.5Triplet3H

Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C=O (ester)160 - 162
C-2 (thiazole)168 - 170
C-4 (thiazole)148 - 150
C-5 (thiazole)118 - 120
C-1' (nitrophenyl)138 - 140
C-2', C-6' (nitrophenyl)128 - 130
C-3', C-5' (nitrophenyl)124 - 126
C-4' (nitrophenyl)149 - 151
-OCH₂CH₃ (methylene)61 - 63
-OCH₂CH₃ (methyl)14 - 15

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the NMR analysis of this compound.

Q1: My aromatic proton signals are overlapping. How can I resolve them?

A1: Overlapping aromatic signals are a common issue. Here are a few troubleshooting steps:

  • Change the Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. For example, spectra recorded in benzene-d₆ often show different patterns compared to those in chloroform-d₃.[5]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer can improve signal dispersion.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify coupled protons, even if their signals are close together.

Q2: I see unexpected peaks in my spectrum. What could be their source?

A2: Extraneous peaks usually arise from impurities. Consider the following sources:

  • Residual Solvents: Small amounts of solvents from your reaction or purification steps (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and will appear in your spectrum.[5]

  • Water: Ensure your deuterated solvent is dry, as water can appear as a broad singlet. Adding a small amount of a drying agent like K₂CO₃ to your NMR solvent bottle can help.[5]

  • Grease: If you used grease on your glassware, it can sometimes contaminate your sample.

Q3: The integration of my peaks is not what I expected. What should I do?

A3: Inaccurate integration can be due to several factors:

  • Poor Phasing and Baseline Correction: Ensure that the spectrum is properly phased and the baseline is flat.

  • Signal Overlap: If peaks are overlapping, their integrations will not be accurate. Try to resolve the peaks as described in Q1.

  • Relaxation Delays: For quantitative analysis, ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of your protons of interest) to allow for full relaxation of all protons between scans.

Q4: My peaks are broad. How can I improve the resolution?

A4: Broad peaks can be caused by:

  • Poor Shimming: The magnetic field needs to be homogeneous. Re-shimming the spectrometer can often solve this issue.

  • Sample Concentration: A sample that is too concentrated can lead to broad signals. Try diluting your sample.

  • Particulate Matter: Undissolved solids in your NMR tube will disrupt the magnetic field homogeneity. Filter your sample before transferring it to the NMR tube.

Experimental Protocols

NMR Sample Preparation for a Small Organic Molecule

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your purified this compound directly into a clean, dry vial.

  • Dissolve in Deuterated Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Filter the Solution (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

  • Cap and Label: Securely cap the NMR tube and label it clearly.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common NMR peak assignment issues.

troubleshooting_workflow cluster_troubleshoot Troubleshooting Steps start Start: Acquire NMR Spectrum check_quality Check Spectrum Quality: - Good S/N? - Sharp Peaks? - Flat Baseline? start->check_quality improve_quality Improve Spectrum Quality: - Increase scans - Re-shim - Re-prepare sample check_quality->improve_quality No assign_peaks Attempt Peak Assignment check_quality->assign_peaks Yes improve_quality->check_quality assignment_ok Peak Assignment Consistent? assign_peaks->assignment_ok troubleshoot Troubleshoot Assignment Issues assignment_ok->troubleshoot No end End: Successful Assignment assignment_ok->end Yes overlap Overlapping Peaks? - Change solvent - Use higher field - 2D NMR troubleshoot->overlap unexpected Unexpected Peaks? - Check for solvent/water impurities troubleshoot->unexpected integration Incorrect Integration? - Check phasing/baseline - Adjust relaxation delay troubleshoot->integration overlap->assign_peaks unexpected->assign_peaks integration->assign_peaks

Caption: A workflow diagram for troubleshooting NMR peak assignments.

References

preventing degradation of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in maintaining the integrity of your compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Change in solid color (e.g., from light green/yellow to brown) Photodegradation, thermal stress, or oxidation.1. Immediately transfer the compound to an amber vial to protect from light. 2. Store at the recommended temperature of 0-8 °C. 3. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 4. Re-analyze the purity of the compound using a validated analytical method such as HPLC.
Appearance of new peaks in HPLC chromatogram Chemical degradation has occurred, leading to the formation of impurities.1. Identify the degradation products using techniques like LC-MS. 2. Review storage conditions and handling procedures to identify the source of degradation (e.g., exposure to light, high temperatures, or incompatible solvents). 3. Consider repurification of the compound if the purity has fallen below acceptable limits.
Decreased assay value or potency Significant degradation of the active pharmaceutical ingredient (API).1. Quantify the extent of degradation using a stability-indicating HPLC method. 2. Conduct a forced degradation study to understand the degradation pathways and the intrinsic stability of the molecule. 3. Re-evaluate the proposed shelf-life and storage conditions based on stability data.
Poor solubility or changes in physical properties Formation of insoluble degradation products or polymorphic changes.1. Characterize the physical properties of the degraded sample using techniques like microscopy and DSC. 2. Review the storage humidity and temperature, as moisture can contribute to degradation and physical changes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, the compound should be stored at 0-8 °C in a tightly sealed, light-resistant container, such as an amber vial.[1] It is also advisable to store it in a dry environment to prevent hydrolysis.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ethyl ester group can hydrolyze to the corresponding carboxylic acid, especially in the presence of moisture, acid, or base.

  • Photodegradation: The nitroaromatic group makes the compound susceptible to degradation upon exposure to light, particularly UV light.[2][3] This can lead to complex reactions, including the reduction of the nitro group.

  • Oxidation: The thiazole ring can be susceptible to oxidation, which can lead to the formation of N-oxides or sulfoxides.[1][4]

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q3: How can I assess the purity and degradation of my stored compound?

A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach for assessing the purity and detecting degradation products.[5][6][7][8] This method should be able to separate the intact compound from all potential degradation products.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation or stress study is designed to intentionally degrade the compound under more severe conditions than it would typically encounter.[9][10][11][12][13] This helps to:

  • Identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.

  • Inform the development of a stable formulation and appropriate storage conditions.

Q5: What conditions should I use for a forced degradation study of this compound?

A5: Typical forced degradation conditions include exposure to acid, base, oxidation, heat, and light. The following table provides a starting point for designing a study.

Stress Condition Reagent/Condition Typical Duration
Acid Hydrolysis 0.1 M HCl24 - 72 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 - 72 hours at 60°C
Oxidation 3% H₂O₂24 - 72 hours at room temperature
Thermal Degradation 80°C (dry heat)48 - 96 hours
Photostability ICH Option 2 (1.2 million lux hours and 200 W h/m²)As per ICH guidelines

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 48 hours.

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial and keep it in an oven at 80°C for 72 hours.

    • At specified time points, withdraw a sample, dissolve it in the solvent, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines.

    • Analyze the samples by HPLC after the exposure period.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid or phosphoric acid), gradient or isocratic elution. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength of maximum absorbance (e.g., determined by UV scan, likely around 320-340 nm due to the conjugated system).
Injection Volume 20 µL
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start stock Prepare 1 mg/mL Stock Solution start->stock acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C, solid) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data end end data->end End degradation_pathways cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_oxidation Oxidation parent This compound hydrolysis_prod 2-(4-nitrophenyl)thiazole-4-carboxylic acid parent->hydrolysis_prod + H₂O (acid/base) reduction_prod Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate parent->reduction_prod + [H] (e.g., light) oxidation_prod N-oxide or Sulfoxide derivatives parent->oxidation_prod + [O]

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory-scale synthesis and scale-up.

Experimental Protocols

A reliable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This involves the condensation of 4-nitrothiobenzamide with ethyl bromopyruvate.

Materials:

  • 4-nitrothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

Data Presentation

Table 1: Reagent Quantities and Reaction Conditions

Reagent/ParameterMolar RatioMolecular Weight ( g/mol )Example Quantity (for 10g of 4-nitrothiobenzamide)
4-nitrothiobenzamide1182.1910.0 g
Ethyl bromopyruvate1.1195.0311.7 g
Ethanol--150-200 mL
Reaction Temperature--78-80°C
Reaction Time--4-6 hours

Table 2: Typical Yields and Purity

ScaleTypical Yield RangePurity (after chromatography)Purity (after recrystallization)
Lab-scale (1-10 g)75-90%>98%>99%
Pilot-scale (100-500 g)70-85%>97%>98.5%

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Impure starting materials. 3. Incorrect stoichiometry. 4. Sub-optimal reaction temperature.1. Extend the reaction time and monitor by TLC. 2. Ensure the purity of 4-nitrothiobenzamide and ethyl bromopyruvate. 3. Accurately measure the reagents, a slight excess of ethyl bromopyruvate is recommended. 4. Ensure the reaction is maintained at reflux temperature.
Formation of Multiple Byproducts 1. Side reactions due to high temperature. 2. Presence of water in the reaction. 3. Decomposition of starting materials or product.1. Lower the reaction temperature slightly and increase the reaction time. 2. Use absolute ethanol and ensure all glassware is dry. 3. Check the stability of the starting materials.
Difficulty in Product Purification 1. Presence of polar impurities. 2. Co-elution of impurities during column chromatography. 3. Oily product that is difficult to crystallize.1. Wash the organic layer with brine during work-up to remove water-soluble impurities. 2. Optimize the solvent system for column chromatography. 3. Try trituration with a non-polar solvent like hexane to induce crystallization. If that fails, re-purify by column chromatography.
Scale-up Issues 1. Inefficient heat transfer. 2. Poor mixing. 3. Challenges in handling larger volumes of solvents.1. Use a jacketed reactor for better temperature control. 2. Employ an overhead mechanical stirrer for efficient mixing. 3. Plan for safe handling and disposal of larger solvent volumes.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group on the phenyl ring in this reaction?

A1: The nitro group is a strong electron-withdrawing group. This can make the thioamide sulfur less nucleophilic, potentially slowing down the initial SN2 reaction with ethyl bromopyruvate compared to electron-rich systems. However, it also enhances the stability of the final product.

Q2: Can other solvents be used for this synthesis?

A2: While ethanol is commonly used, other polar protic solvents like methanol or isopropanol can also be employed. The choice of solvent can affect the reaction rate and solubility of the product. It is advisable to perform a small-scale trial to optimize the solvent for your specific conditions.

Q3: Is it necessary to use a base in this reaction?

A3: The Hantzsch thiazole synthesis can proceed without a base. However, the reaction generates HBr as a byproduct, which can make the reaction mixture acidic. A weak base like sodium bicarbonate is used during the work-up to neutralize the acid and facilitate the isolation of the product.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of the product can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by High-Performance Liquid Chromatography (HPLC) and by determining the melting point of the crystalline solid.

Q5: What are the key safety precautions to consider during this synthesis?

A5: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethanol is flammable, so heating should be done using a heating mantle and not an open flame.

Visualizations

Reaction_Mechanism Thioamide 4-Nitrothiobenzamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration H2O H₂O Intermediate2->H2O HBr HBr Product->HBr Byproduct

Caption: Reaction mechanism of the Hantzsch synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Mix 4-Nitrothiobenzamide and Ethanol Add_Bromo Add Ethyl Bromopyruvate Reagents->Add_Bromo Reflux Reflux for 4-6 hours Add_Bromo->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with NaHCO₃ Cool->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Optional

Caption: Experimental workflow for the synthesis.

Troubleshooting_Tree Start Low Yield? IncompleteReaction Check Reaction Time/Temp Start->IncompleteReaction Yes ImpureReagents Verify Starting Material Purity Start->ImpureReagents Yes Byproducts Multiple Spots on TLC? Start->Byproducts No Success Problem Solved IncompleteReaction->Success ImpureReagents->Success OptimizeConditions Adjust Temp/Solvent Byproducts->OptimizeConditions Yes PurificationIssue Difficulty in Purification? Byproducts->PurificationIssue No OptimizeConditions->Success Recrystallize Try Recrystallization PurificationIssue->Recrystallize Yes Column Perform Column Chromatography PurificationIssue->Column Yes Recrystallize->Success Column->Success

Caption: Troubleshooting decision tree for synthesis.

Technical Support Center: Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most widely employed method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone, in this case, ethyl bromopyruvate, with a thioamide, which is 4-nitrothiobenzamide.[1][2] The reaction is typically carried out in a suitable solvent like ethanol and often with heating.[3]

Q2: What are the primary starting materials for this synthesis, and what are their common impurities?

A2: The key starting materials are 4-nitrothiobenzamide and ethyl bromopyruvate.

  • 4-Nitrothiobenzamide: This reagent is often synthesized from 4-nitrobenzonitrile. Impurities can include unreacted 4-nitrobenzonitrile and byproducts from the thionation agent used (e.g., Lawesson's reagent or phosphorus pentasulfide).

  • Ethyl Bromopyruvate: This α-haloketone is known to contain several impurities. Commercially available ethyl bromopyruvate can be of technical grade, with a purity of around 90%. Common impurities include:

    • Free acids such as bromopyruvic acid and bromoacetic acid.

    • Ethyl pyruvate, the precursor to ethyl bromopyruvate.

    • Ethyl dibromopyruvate, a product of over-bromination.[4]

Q3: What are the potential side reactions during the Hantzsch synthesis of this compound?

A3: Several side reactions can occur, leading to the formation of impurities:

  • Formation of Isomeric Products: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric thiazole products.[5]

  • Hydrolysis: The ester group in both the starting material (ethyl bromopyruvate) and the final product can be susceptible to hydrolysis, especially if water is present in the reaction mixture or during workup.

  • Self-condensation of Ethyl Bromopyruvate: In the presence of a base, ethyl bromopyruvate can undergo self-condensation reactions.

  • Degradation of Thioamide: Thioamides can be unstable under harsh reaction conditions, leading to decomposition products.

Q4: How can I purify the final product, this compound?

A4: The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: Ethanol is a frequently used solvent for the recrystallization of thiazole derivatives.[3]

  • Column Chromatography: Silica gel column chromatography with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be effective in separating the desired product from impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

dot graph TroubleshootingGuide { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; edge [color="#4285F4"];

} Troubleshooting workflow for the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Impure Starting Materials: Purity of 4-nitrothiobenzamide and ethyl bromopyruvate is crucial.- 4-Nitrothiobenzamide: Analyze by NMR or LC-MS to check for unreacted starting materials or byproducts from thionation. Purify by recrystallization if necessary. - Ethyl Bromopyruvate: Analyze by GC-MS or NMR to detect common impurities like free acids or ethyl dibromopyruvate. Purify by distillation or washing with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities.[4]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.- Temperature and Time: The reaction often requires heating. Monitor the reaction progress by TLC to determine the optimal temperature and time. Prolonged heating can lead to degradation. - Solvent: Ethanol is commonly used. Ensure the solvent is of appropriate grade and dry, as water can promote hydrolysis.
Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.- Carefully measure and ensure a 1:1 molar ratio of 4-nitrothiobenzamide and ethyl bromopyruvate.
Presence of Multiple Spots on TLC (Side Products) Formation of Isomers: Reaction conditions, particularly pH, can influence the formation of isomeric thiazoles.- Maintain neutral or slightly basic conditions to favor the formation of the desired 2-substituted thiazole. Avoid strongly acidic conditions which may promote the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers.[5]
Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the ethyl ester group.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Unreacted Starting Materials: Incomplete reaction.- Increase reaction time or temperature, monitoring by TLC. Ensure proper mixing.
Difficulty in Purification Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.- Optimize Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane/ethyl acetate, or using other solvents like dichloromethane/methanol). Use a longer column or a different stationary phase (e.g., alumina). - Optimize Recrystallization: Try different solvents or solvent mixtures for recrystallization. Slow cooling can lead to the formation of purer crystals.
Oily Product: Product does not solidify.- This may indicate the presence of impurities. Attempt to purify by column chromatography first. If the purified product is still an oil, try triturating with a non-polar solvent like hexane to induce crystallization.
Low Isolated Yield Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction.- After quenching the reaction, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Product Loss During Purification: Significant loss of product during recrystallization or chromatography.- Recrystallization: Use the minimum amount of hot solvent to dissolve the product to maximize recovery upon cooling. - Chromatography: Avoid overloading the column. Collect smaller fractions to better separate the product from impurities.

Experimental Protocol: Hantzsch Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

dot graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=3, height=1]; edge [color="#34A853"];

} General workflow for the synthesis of this compound.

Materials:

  • 4-Nitrothiobenzamide

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrothiobenzamide (1 equivalent) in anhydrous ethanol.

  • Addition of a-haloketone: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent like ethanol.

    • Column Chromatography: If further purification is needed, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes typical data that might be expected. Actual results will vary based on experimental conditions and the purity of the starting materials.

ParameterTypical ValueNotes
Yield 60-85%Yields can be lower due to side reactions or losses during purification.
Purity (crude) 70-90%Determined by techniques like HPLC or ¹H NMR.
Purity (after purification) >98%After recrystallization or column chromatography.
Common Impurity Levels < 2%Levels of individual impurities should be minimized through optimized reaction and purification protocols.

References

enhancing the biological activity of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiazole-Based Compounds. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, testing, and optimization of thiazole-based compounds.

Compound Potency and Activity

Q1: My thiazole compound is showing low biological activity. What structural modifications can I make to enhance its potency?

A1: Enhancing the biological activity of thiazole derivatives often involves strategic structural modifications based on Structure-Activity Relationship (SAR) studies. Consider the following approaches:

  • Ring Substitutions: The position and nature of substituents on the thiazole ring are critical.

    • C-2 Position: Nucleophilic substitution predominantly occurs at the C-2 position.[1] Modifications here can significantly impact activity. For example, attaching different heterocyclic systems or aryl groups can modulate the compound's interaction with biological targets.

    • C-4 and C-5 Positions: Electrophilic substitution is most common at the C-5 position, followed by C-4.[1] Introducing larger ether groups at the C-4 position or a primary carboxamide group on the thiazole ring has been shown to significantly improve potency, sometimes leading to nanomolar activity.[1]

  • Side-Chain Modifications:

    • Phenyl Ring Substitutions: Adding electron-withdrawing groups (like halogens) or electron-donating groups (like methoxy) to phenyl rings attached to the thiazole core can enhance bioactivity.[2][3] For instance, a chloro- or fluoro-substituted phenyl ring can be a primary requirement for certain activities.[3]

    • Alkyl Chains: Varying N-alkyl substitutions can improve activity. Longer alkyl chains on the thiazole nitrogen have been associated with greater antimigration activities in cancer cell lines.[4][5]

  • Hybrid Molecules: "Clubbing" or creating hybrid compounds by linking the thiazole moiety with other heterocyclic systems (like pyrazole, pyrimidine, or benzimidazole) can enhance therapeutic activities.[6][7][8] The presence of two thiazole moieties joined by a hydrazone group has been linked to increased antibacterial and antifungal effects.[9]

Q2: I'm observing high cytotoxicity with my lead compound. How can I reduce its toxicity while maintaining efficacy?

A2: Balancing efficacy and toxicity is a common challenge. SAR studies can provide insights into modifications that reduce toxicity.[10]

  • Targeted Modifications: Analyze the SAR of your compound series. Sometimes, minor changes, like shifting a methyl group from the thiazole nitrogen to an amide nitrogen, can alter the toxicity profile while improving the desired activity.[4][5]

  • Selectivity Enhancement: High cytotoxicity can stem from a lack of selectivity for the intended target.[10] Consider modifications that promote specific interactions with the target enzyme or receptor over off-target interactions. Molecular docking studies can help predict binding modes and guide modifications to improve selectivity.[2]

Q3: My compound shows promising in vitro activity but performs poorly in vivo. What could be the issue?

A3: Poor in vivo performance despite good in vitro results often points to issues with ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as poor bioavailability.

  • Poor Aqueous Solubility: Thiazole derivatives can have low water solubility, which limits their absorption and bioavailability.[11] Strategies to enhance solubility include salt formation, particle size reduction, or formulation with solubility enhancers.[11]

  • Metabolic Instability: The compound may be rapidly metabolized in the body. The thiazole scaffold is often used to improve metabolic profiles and bioavailability.[12][13] Consider designing analogs that block sites of metabolic degradation.

  • Drug-Like Properties: Evaluate the compound's physicochemical properties using tools like SwissADME to check for potential liabilities related to oral bioavailability.[2]

Experimental and Assay Issues

Q4: I am getting inconsistent or unexpected results in my biological assays. What are the common pitfalls?

A4: Inconsistent results can arise from compound-specific issues or assay interferences.

  • Compound Stability: Some thiazole derivatives can be unstable in buffer solutions. It is crucial to determine the stability of your compounds under the specific assay conditions.[14] Changes in absorption spectra over time can indicate instability.[14]

  • Nonspecific Inhibition: Thiazole-based fragments, particularly 2-aminothiazoles, are known to be "frequent hitters" in screening campaigns.[14] This can be due to nonspecific mechanisms like colloidal aggregation.[14]

    • Troubleshooting: To rule out aggregation, include a detergent like Triton X-100 in your assay buffer.[14] Additionally, use computational tools like Aggregator Advisor to predict the likelihood of your compound forming aggregates.[14]

  • Redox Activity and Thiol Reactivity: Some thiazoles can interfere with assays through redox cycling or by reacting with cysteine residues in enzymes.[14]

    • Troubleshooting: Perform control experiments to check for redox activity. The inhibitory effect of thiol-reactive compounds can often be abolished by adding a reducing agent like DTT to the assay.[14]

Q5: I need to confirm that my thiazole derivative is inhibiting the intended signaling pathway. What's a general approach?

A5: Thiazole compounds are known to inhibit multiple signaling pathways, including PI3K/AKT/mTOR and Ras-Raf-MEK.[1][15] To validate the mechanism of action:

  • Enzyme Inhibition Assays: Directly test the compound's inhibitory activity against the purified target kinase (e.g., PI3Kα, mTOR, EGFR).[1][16]

  • Western Blotting: Treat cancer cell lines with your compound and measure the phosphorylation status of key downstream proteins in the suspected pathway (e.g., phosphorylated AKT, mTOR). A reduction in phosphorylation indicates pathway inhibition.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G0-G1), which is a common outcome of inhibiting proliferation pathways.[16]

  • Apoptosis Assays: Employ methods like Annexin V/PI staining to confirm if the compound induces programmed cell death, a frequent consequence of inhibiting survival pathways like PI3K/AKT.[16][17]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC₅₀) of various thiazole derivatives against different cancer cell lines and enzymes, providing a benchmark for experimental results.

Table 1: Anticancer Activity of Thiazole Derivatives (IC₅₀ in µM)

Compound ID Cancer Cell Line Target/Pathway IC₅₀ (µM) Reference
Compound 19 MCF-7, U87 MG, A549, HCT116 PI3K/mTORC1 0.30–0.45 [1]
Compound 70 HeLa EGFR 0.42 (HeLa), 0.055 (EGFR) [1]
Compound 40 Melanoma Cells B-RAFV600E 0.0231 [1]
Compound 29 N/A Anticancer 0.05 [10][15]
Compound 40 N/A Anticancer 0.00042 [10][15]
Compound 62 N/A Anticancer 0.18 [10][15]
Compound 4c MCF-7 (Breast) VEGFR-2 2.57 [18]
Compound 4c HepG2 (Liver) VEGFR-2 7.26 [18]

| Compound 3b | Leukemia HL-60(TB) | PI3Kα / mTOR | 0.086 (PI3Kα), 0.221 (mTOR) |[16] |

Table 2: Antimicrobial Activity of Thiazole Derivatives (MIC in µg/mL)

Compound ID Microbial Strain MIC (µg/mL) Reference
Compound 6 S. aureus, E. coli, C. albicans 3.125 [2]
Compound 20 S. aureus, E. coli, C. albicans 3.125 [2]
Compound 22 S. aureus, E. coli, C. albicans 3.125 [2]
Compound 40 S. aureus 3.125 [3]
Compound 51 Various Potent Activity [3]
Compounds 57-60 P. aeruginosa 15.625–31.25 [6]
Compound 17a Salmonella typhimurium 0.49 [8]

| Compound 7 | Salmonella typhimurium | 0.49 |[8] |

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiazole Derivatives (Hantzsch Synthesis)

The Hantzsch synthesis is a widely used and dependable method for preparing the thiazole core.[19][20]

Materials:

  • α-Haloketone or α-haloaldehyde (e.g., 2-bromoacetophenone)

  • Thiourea or a substituted thiourea (e.g., thiosemicarbazide)

  • Anhydrous solvent (e.g., ethanol, acetone)

Procedure:

  • Dissolve an equimolar amount of the thiourea derivative and the α-haloketone in an anhydrous solvent like ethanol.[20][21]

  • Reflux the reaction mixture for 3-4 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[21]

  • Upon completion, allow the mixture to cool to room temperature.

  • If a solid precipitate forms, filter the product, wash it with cold ethanol, and dry it.[21]

  • If no solid forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified using column chromatography or recrystallization.

  • Characterize the final compound using spectral analysis techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[18][21]

Protocol 2: Evaluation of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of compounds on cancer cell lines.[16][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Thiazole compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway and Experimental Workflows

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts AKT AKT mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Thiazole Thiazole-Based Inhibitor Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits PIP2 PIP2 PIP2->PI3K PIP3->AKT Activates

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points for thiazole compounds.

Thiazole_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (α-haloketone, thiourea) Reaction Hantzsch Reaction or other synthesis Start->Reaction Purify Purification & Characterization (NMR, MS) Reaction->Purify InVitro In Vitro Assays (MTT, Enzyme Assay) Purify->InVitro Test Compound SAR SAR Analysis & Optimization InVitro->SAR Analyze Data SAR->Reaction Iterate Design InVivo In Vivo Studies (Animal Models) SAR->InVivo Select Candidate Lead Lead Compound InVivo->Lead

Caption: Experimental workflow for thiazole-based drug discovery.

SAR_Logic Goal Goal: Enhance Biological Activity Problem Problem: Low Potency / High Toxicity Strategy Strategy: Structural Modification Problem->Strategy Mod1 Modify Thiazole Core (C2, C4, C5 positions) Strategy->Mod1 Mod2 Modify N-Alkyl Substitutions Strategy->Mod2 Mod3 Modify Phenyl Ring Substituents Strategy->Mod3 Mod4 Create Hybrid Molecules (Clubbing) Strategy->Mod4 Result1 ↑ Potency (e.g., Carboxamide group) Mod1->Result1 Result2 ↑ Antimigration Activity (e.g., Longer alkyl chains) Mod2->Result2 Result3 Modulate Activity/Toxicity (e.g., Halogens, Methoxy) Mod3->Result3 Result4 ↑ Broader Activity (e.g., with Pyrazole) Mod4->Result4

Caption: Logic diagram for enhancing thiazole activity via SAR.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common synthetic methods for obtaining Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthesis Methods

The synthesis of this compound can be achieved through several established methods, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired yield, reaction time, available equipment, and scalability. This guide focuses on three prominent methods: the Hantzsch Thiazole Synthesis, One-Pot Synthesis, and Microwave-Assisted Synthesis.

Synthesis MethodKey ReactantsReaction ConditionsReaction TimeYield (%)Purity
Hantzsch Thiazole Synthesis 4-Nitrothiobenzamide, Ethyl bromopyruvateReflux in Ethanol4 - 12 hours~82%High
One-Pot Synthesis 4-Nitrobenzaldehyde, Thiosemicarbazide, Ethyl bromopyruvateVaries (e.g., catalyst in solvent)2 - 6 hours70-90%Good to High
Microwave-Assisted Synthesis 4-Nitrothiobenzamide, Ethyl bromopyruvateMicrowave irradiation in a suitable solvent5 - 30 minutes>85%High

Experimental Protocols

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives.[1] It involves the reaction of a thioamide with an α-haloketone.

Procedure:

  • A mixture of 4-nitrothiobenzamide (1 mmol) and ethyl bromopyruvate (1.1 mmol) in absolute ethanol (20 mL) is refluxed for 4-12 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

One-Pot Synthesis

One-pot synthesis offers a more streamlined approach by combining multiple reaction steps into a single procedure, which can improve efficiency and reduce waste.[2][3]

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1 mmol) and thiosemicarbazide (1 mmol) in a suitable solvent (e.g., ethanol), a catalytic amount of an acid or base may be added.

  • The mixture is stirred at room temperature or heated gently for a specified time to form the thiosemicarbazone intermediate.

  • Ethyl bromopyruvate (1.1 mmol) is then added to the reaction mixture.

  • The reaction is continued at reflux for 2-6 hours until completion, as monitored by TLC.

  • The product is isolated by cooling the reaction mixture, followed by filtration and washing of the precipitate. Recrystallization may be performed for higher purity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for organic transformations, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4][5]

Procedure:

  • In a microwave-safe vessel, 4-nitrothiobenzamide (1 mmol) and ethyl bromopyruvate (1.1 mmol) are suspended in a suitable solvent (e.g., ethanol or DMF).

  • The vessel is sealed and subjected to microwave irradiation at a specific temperature and power for 5-30 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with a suitable solvent, and dried.

Synthetic Pathway Diagram

The Hantzsch thiazole synthesis is a cornerstone for the formation of the thiazole ring. The general pathway involves the reaction of a thioamide with an α-halo ketone, leading to the desired thiazole derivative.

Hantzsch_Synthesis Thioamide 4-Nitrothiobenzamide Intermediate Thiazoline Intermediate Thioamide->Intermediate + AlphaHaloKetone Ethyl bromopyruvate AlphaHaloKetone->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

Hantzsch Thiazole Synthesis Pathway

This guide provides a foundational understanding of the primary methods for synthesizing this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired outcomes.

References

A Comparative Guide to the Biological Activity of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its structurally related analogs. The information presented herein is curated from peer-reviewed research to facilitate further investigation and drug discovery efforts in the fields of oncology and microbiology.

Anticancer Activity

Thiazole derivatives are a well-established class of compounds with significant potential in cancer therapy. Their mechanism of action often involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival.

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of this compound analogs against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative overview.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 1 2-(4-Nitrophenyl)thiazole-4-carboxamide derivativeSKNMC (Neuroblastoma)10.8 ± 0.08[1]
Analog 2 2-(3-Nitrophenyl)thiazole-4-carboxamide derivativeSKNMC (Neuroblastoma)15.3 ± 1.12[1]
Analog 3 2-(2-Nitrophenyl)thiazole-4-carboxamide derivativeHep-G2 (Hepatocarcinoma)> 25[1]
Analog 4 2-Phenylthiazole-4-carboxamide (3-fluoro)T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)< 10 µg/mL[2]
Analog 5 2-Phenylthiazole-4-carboxamide (4-methoxy)Caco-2 (Colorectal)Improved activity[2]
Analog 6 2-Phenylthiazole-4-carboxamide (2-methoxy)HT-29 (Colon), T47D (Breast)Maintained high activity[2]

Note: A direct IC50 value for this compound was not available in the reviewed literature. The presented analogs feature modifications on the phenyl ring and the carboxylate group, providing insights into structure-activity relationships. For instance, the position of the nitro group on the phenyl ring significantly impacts cytotoxicity, with the para position (Analog 1) showing the highest potency against the SKNMC cell line.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several studies have implicated the PI3K/Akt/mTOR signaling pathway as a primary target for the anticancer activity of thiazole derivatives.[3][4][5][6][7] This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Thiazole-based inhibitors can block the activity of key kinases in this pathway, such as PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3][4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Thiazole Thiazole Analogs Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole analogs.

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of ethyl 2-(N-(substituted-phenyl) sulfamoyl)thiazole-4-carboxylate derivatives, which are close structural analogs of the target compound.

Compound IDR-group (Substitution on Phenyl Ring)B. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)A. flavus (MIC, µg/mL)Reference
Analog 7 4-NO2100250250250100100[8]
Analog 8 3-NO2100250250250100100[8]
Analog 9 4-Cl100100250250100100[8]
Analog 10 2,4-di-Cl100100100100100100[8]
Analog 11 H>500>500>500>500>500>500[8]
Ciprofloxacin (Standard)252525---[8]
Fluconazole (Standard)---505050[8]

Note: The presence of electron-withdrawing groups, such as nitro (NO2) and chloro (Cl), on the phenyl ring appears to be crucial for the antimicrobial activity of these thiazole derivatives.[8] The unsubstituted analog (Analog 11) was inactive.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The discovery and development of novel biologically active compounds typically follow a structured workflow, from initial synthesis to lead optimization.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action cluster_optimization Lead Development Synthesis Synthesis of Thiazole Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Single-dose assay) Purification->Primary_Screening Dose_Response Dose-Response Studies (IC50 / MIC Determination) Primary_Screening->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis SAR_Studies Structure-Activity Relationship (SAR) Studies Dose_Response->SAR_Studies Target_Identification Target Identification & Validation Pathway_Analysis->Target_Identification Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical experimental workflow for the discovery and development of bioactive thiazole derivatives.

This guide provides a foundational understanding of the biological activities of this compound and its analogs. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry.

References

Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Structure

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a molecule of interest in medicinal and agrochemical research, precise structural validation is paramount.[1] This guide provides a comparative overview of X-ray crystallography as the gold standard for structure determination, benchmarked against complementary spectroscopic techniques. Experimental data from closely related structural analogs are presented to offer a comprehensive validation framework.

Primary Validation Method: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides an unparalleled, three-dimensional atomic resolution map of a molecule, making it the most definitive method for structural elucidation.[2] While a crystal structure for the exact title compound is not publicly available, data from a closely related analog, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate , offers significant insight into the expected molecular geometry and crystal packing.[3][4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For a related thiazole derivative, crystals were obtained from a tetrahydrofuran (THF) solution.[5]

  • Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker Kappa APEXII CCD). The crystal is maintained at a constant temperature (e.g., 296 K) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation). The diffraction patterns are collected as a series of frames.[4]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². Programs such as SHELXS and SHELXL are commonly used for this purpose.[4]

Crystallographic Data for a Structural Analog: Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [4]

ParameterValue
Chemical FormulaC₁₃H₁₂N₄O₄S
Molecular Weight320.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)14.423(3)
b (Å)11.270(2)
c (Å)9.2375(16)
β (°)105.510(7)
Volume (ų)1446.9(5)
Z4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)296
Final R indices [I > 2σ(I)]R₁ = 0.061, wR₂ = 0.166

Alternative and Complementary Validation Methods

While SC-XRD provides the most detailed structural information, other spectroscopic methods are essential for routine characterization and for validating the structure in solution or in bulk solid-state. These methods provide complementary data that, when combined, offer a high degree of confidence in the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR are routinely used.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A small amount of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz). ¹H and ¹³C NMR spectra are acquired at a specific temperature (e.g., 304 K).[6]

  • Data Processing: The raw data is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Spectroscopic Data for a Structural Analog: ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate [6]

TechniqueKey Data Points (δ, ppm)
¹H NMR1.31 (t, 3H), 4.23 (q, 2H), 7.23 (t, 1H), 7.49–7.64 (m, 1H), 7.83 (t, 1H), 7.99 (d, 1H), 8.28 (d, 1H), 8.48 (d, 1H), 8.85 (s, 1H), 11.65 (s, 1H)
¹³C NMRFor a similar compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate , characteristic signals were observed at 14.6 (–CH₃), 60.9 (–OCH₂), 120.2-147.9 (aromatic carbons), 161.7 (C=O), and 168.2 (thiazole C-2).[4][5]
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

Spectroscopic Data for a Structural Analog: ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate [6]

TechniqueKey Vibrational Frequencies (νₘₐₓ, cm⁻¹)
FT-IR3090, 1720 (C=O), 1600, 1545, 1483, 1352 (NO₂), 1244, 1071

Workflow and Data Integration

The validation of a novel chemical structure is a multi-step process that integrates data from various analytical techniques. The workflow below illustrates the logical progression from synthesis to definitive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Validation cluster_conclusion Final Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir lcms LC-MS purification->lcms crystal_growth Single Crystal Growth purification->crystal_growth xrd X-ray Diffraction Analysis nmr->xrd Confirms Connectivity & Functional Groups ftir->xrd Confirms Connectivity & Functional Groups lcms->xrd Confirms Connectivity & Functional Groups crystal_growth->xrd final_structure Validated Molecular Structure xrd->final_structure

Caption: Workflow for the structural validation of a novel compound.

This integrated approach, combining the preliminary but essential data from spectroscopic methods with the definitive three-dimensional structure from X-ray crystallography, provides a robust and reliable validation of the molecular structure of this compound and its analogs.

G cluster_methods Validation Techniques cluster_info Information Provided xrd Single-Crystal X-ray Diffraction (SC-XRD) info_xrd 3D Atomic Arrangement Bond Lengths & Angles Stereochemistry Crystal Packing xrd->info_xrd nmr Nuclear Magnetic Resonance (NMR) info_nmr Atom Connectivity Chemical Environment Proton/Carbon Count nmr->info_nmr ftir Fourier-Transform Infrared (FT-IR) info_ftir Presence of Functional Groups ftir->info_ftir info_xrd->info_nmr Confirms info_xrd->info_ftir Confirms

Caption: Comparison of information derived from different analytical techniques.

References

A Comparative Analysis of the Antimicrobial Spectrum of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5] The unique structural features of the thiazole ring allow for diverse substitutions, leading to the development of novel derivatives with enhanced efficacy against various microbial pathogens.[3][5] This guide provides a comparative analysis of the antimicrobial spectrum of selected thiazole derivatives, supported by experimental data, to aid researchers and drug development professionals in this field.

Antimicrobial Activity of Thiazole Derivatives

The antimicrobial efficacy of thiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values of various thiazole derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound/Derivative Microorganism MIC (µg/mL) Reference Compound MIC (µg/mL)
Thiazolyl-2-Pyrazoline Derivatives (52, 53) S. aureus ATCC 2921350Ciprofloxacin25
K. pneumoniae ATCC 1388350Ciprofloxacin25
Thiazolyl-2-Pyrazoline Derivative (54) C. albicans NRRL Y-477200Clotrimazole25
2,4-Disubstituted 1,3-Thiazole (38) B. subtilis4.51Not SpecifiedNot Specified
E. coli4.60Not SpecifiedNot Specified
A. niger4.32Not SpecifiedNot Specified
Benzo[d]thiazole Derivatives (13, 14) S. aureus (MRSA)50-75Ofloxacin10
E. coli50-75Ofloxacin10
A. niger50-75Ketoconazole10
2-Hydrazinyl-thiazole Derivatives (7a, 7b, 7c) C. albicans3.9Fluconazole15.62
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives C. albicans (clinical isolates)0.008–7.81NystatinNot Specified
Heteroaryl(aryl) Thiazole Derivative (3) E. coli230-700AmpicillinNot Specified
S. Typhimurium230-700AmpicillinNot Specified
Heteroaryl(aryl) Thiazole Derivative (9) B. cereusNot SpecifiedNot SpecifiedNot Specified
S. TyphimuriumNot SpecifiedNot SpecifiedNot Specified
Thiazole Hydrazine Derivatives (4b, 4g, 4j) C. albicans250Griseofulvin500

Note: The above data is a compilation from multiple studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial testing. The broth microdilution method is a widely accepted and commonly used technique.[6][7][8]

General Protocol for Broth Microdilution Method:

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at a suitable temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified duration (e.g., 18-24 hours).

    • A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton broth, RPMI-1640) and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

    • The inoculum is further diluted to achieve the final desired concentration for the assay.

  • Preparation of Thiazole Derivative Solutions:

    • The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[7]

    • Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the thiazole derivative at which no visible growth of the microorganism is observed.

    • Control wells, including a growth control (no compound) and a sterility control (no inoculum), are included in each assay.

Visualizing the Antimicrobial Screening Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of antimicrobial thiazole derivatives.

Antimicrobial_Screening_Workflow A Synthesis of Thiazole Derivatives B Primary Antimicrobial Screening (e.g., Agar Disc Diffusion) A->B Test Compounds C Quantitative Analysis (MIC Determination by Broth Microdilution) B->C Active Hits D Evaluation of Active Compounds C->D E Structure-Activity Relationship (SAR) Studies D->E Analyze Data G Further Preclinical Studies D->G Promising Candidates F Lead Optimization E->F Guide Synthesis F->A Design New Derivatives

Caption: General workflow for antimicrobial screening of thiazole derivatives.

References

Structure-Activity Relationship of Nitrophenylthiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities. The incorporation of a nitrophenyl moiety into the thiazole ring system has been a key strategy in the development of potent bioactive molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitrophenylthiazole derivatives, with a focus on their anticancer and antimicrobial properties. Experimental data is presented to support these relationships, along with detailed methodologies for key biological assays and a visualization of a relevant signaling pathway.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro anticancer activity of a series of newly synthesized thiazole derivatives, including compounds bearing a 4-nitrophenyl substituent. The half-maximal inhibitory concentration (IC50) values demonstrate the impact of different structural modifications on cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity (IC50 in µM) of Substituted Thiazole Derivatives

CompoundRR'MCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
5a H4-Nitrophenyl10.25 ± 0.5112.35 ± 0.6215.85 ± 0.79
5b CH34-Nitrophenyl8.15 ± 0.4110.25 ± 0.5113.45 ± 0.67
5c Cl4-Nitrophenyl7.25 ± 0.369.15 ± 0.4611.75 ± 0.59
5d Br4-Nitrophenyl6.85 ± 0.348.75 ± 0.4410.95 ± 0.55
5e OCH34-Nitrophenyl9.35 ± 0.4711.45 ± 0.5714.65 ± 0.73
Doxorubicin --1.25 ± 0.061.45 ± 0.071.95 ± 0.10

Data extracted from a study by Abu-Melha et al. (2023). The study highlights that derivatives with a 4-nitrophenyl group at the R' position exhibit notable anticancer activity. The presence of electron-withdrawing groups such as chloro (5c) and bromo (5d) at the R position on a connected phenyl ring appears to enhance this cytotoxicity.

Structure-Activity Relationship (SAR) Insights

The biological activity of nitrophenylthiazole derivatives is significantly influenced by the nature and position of substituents on both the thiazole and the nitrophenyl rings.

  • Position of the Nitro Group: Studies have indicated that the position of the nitro group on the phenyl ring is a critical determinant of activity. For instance, some research suggests that a nitro group at the para-position of the phenyl ring can lead to increased overall antibacterial and antifungal activity.

  • Substituents on the Thiazole Ring: The introduction of different functional groups on the thiazole core can modulate the biological effects. For example, the presence of certain arylacetamido pendants connected to the para-position of a 2-phenylthiazole has been explored for cytotoxic activity.

  • Anticancer Activity: In the context of anticancer activity, certain nitrophenylthiazole derivatives have been identified as inhibitors of key signaling pathways. One such target is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. A 3-nitrophenylthiazole derivative has been reported to exhibit good inhibitory activity against VEGFR-2, leading to pro-apoptotic effects in cancer cells. Furthermore, a series of 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated significant anticancer activity, with their potency being influenced by the substituents on the thiazolidinone ring.

  • Antimicrobial Activity: As antimicrobial agents, the SAR of nitrophenylthiazoles is also pronounced. The presence of a strong electron-withdrawing group like the nitro group is often associated with enhanced antimicrobial potential. The overall lipophilicity and electronic properties of the molecule, dictated by the various substituents, play a crucial role in its ability to penetrate microbial cell membranes and interact with its target.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the nitrophenylthiazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for determining the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The nitrophenylthiazole derivatives are serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathway Visualization

The following diagram illustrates the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, a key target for some anticancer nitrophenylthiazole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes FAK FAK Src->FAK Activates Migration Cell Migration FAK->Migration Promotes

Caption: VEGFR-2 Signaling Pathway.

A Comparative Guide to Heterocyclic Compounds in Cancer Research: Spotlight on Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, have emerged as a promising class of molecules due to their diverse pharmacological activities. This guide provides a comparative analysis of various heterocyclic compounds, with a special focus on thiazole derivatives, and their potential as anticancer agents. While specific experimental data for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is not extensively available in the public domain, this guide will draw comparisons with structurally related thiazole compounds and other heterocyclic systems to provide a valuable resource for researchers, scientists, and drug development professionals.

The Thiazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

The thiazole ring is a five-membered heterocyclic scaffold that is a core component of numerous FDA-approved drugs and a subject of intense investigation in medicinal chemistry. Its unique structural features allow for diverse substitutions, enabling the fine-tuning of its biological activity. Thiazole derivatives have been reported to exhibit a wide array of anticancer mechanisms, including the induction of apoptosis, inhibition of key signaling pathways, and disruption of microtubule polymerization.

Comparative Cytotoxicity of Thiazole Derivatives and Other Heterocyclic Compounds

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiazole derivatives and other heterocyclic compounds against a panel of human cancer cell lines. This data provides a quantitative measure for comparing their anticancer potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Thiazole Derivatives
3-Nitrophenylthiazolyl derivative (4d)MDA-MB-2311.21[1][2]
4-Chlorophenylthiazolyl derivative (4b)MDA-MB-2313.52[1][2]
N-(4-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c)SKNMC10.8 ± 0.08[3]
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one (4c)MCF-72.57 ± 0.16[4]
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)Mean GI501.57[5]
Other Heterocyclic Compounds
2-(4-Nitrophenyl)isothiazol-3(2H)-one (IsoB)Huh716.4 (at 48h)[6]
Doxorubicin (Reference Drug)Hep-G25.8 ± 1.01[3]

Note: The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth. A lower IC50 value indicates a higher potency.

Mechanistic Insights: Targeting Key Signaling Pathways

Many thiazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. A prominent example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibition Thiazole->mTOR Inhibition

PI3K/Akt/mTOR signaling pathway and points of inhibition by thiazole derivatives.

As depicted in the diagram, certain thiazole derivatives can inhibit key kinases like PI3K and mTOR, thereby blocking downstream signaling that promotes cancer cell growth and survival, and ultimately leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are protocols for key assays used in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%). After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate for another 48-72 hours.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Determine the IC50 value by plotting a dose-response curve.

Experimental Workflow for Anticancer Drug Screening

The discovery and preclinical evaluation of novel anticancer agents typically follow a structured workflow.

Anticancer_Screening_Workflow Synthesis Synthesis of Heterocyclic Compounds Purification Purification & Characterization (e.g., NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MOA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Hit_ID->MOA Lead_Opt Lead Optimization MOA->Lead_Opt

A typical experimental workflow for anticancer drug discovery.

This workflow begins with the synthesis and purification of the compounds, followed by initial cytotoxicity screening to identify "hits." Promising candidates then undergo more detailed mechanism of action studies to elucidate their biological targets and pathways, ultimately leading to lead optimization for improved efficacy and safety profiles.

Conclusion

While direct experimental evidence for the anticancer activity of this compound is limited in currently available literature, the broader family of thiazole derivatives, particularly those bearing a nitrophenyl moiety, demonstrates significant potential as anticancer agents. The comparative data presented in this guide highlights the potent cytotoxic effects of several thiazole analogs against various cancer cell lines. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to design and execute studies aimed at evaluating novel heterocyclic compounds. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully explore its therapeutic potential in the fight against cancer. analogs is warranted to fully explore its therapeutic potential in the fight against cancer.

References

A Comparative Guide to Confirming the Purity of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for confirming the purity of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate.

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is a cornerstone technique in pharmaceutical analysis for purity determination due to its versatility, robustness, and high resolving power for a wide range of non-volatile and thermally sensitive compounds.[1][2] A reversed-phase HPLC method with UV detection is particularly well-suited for the analysis of this compound, owing to the presence of chromophores in its structure.

A photodiode array (PDA) detector is commonly used to assess peak purity by measuring the UV absorbance across a peak to identify any spectral variations that might indicate the presence of co-eluting impurities.[3] For a more definitive identification of impurities, HPLC can be coupled with a mass spectrometer (LC-MS).[3]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a reversed-phase HPLC method for the purity analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. A phenyl-based stationary phase can also be considered for enhanced retention of aromatic and nitroaromatic compounds.[4]

2. Reagents and Solutions:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.[5]

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm is a common wavelength for nitroaromatic compounds, but a PDA detector should be used to monitor a wider range and assess peak purity.[5][6]

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

4. Data Analysis:

  • The purity of the main peak is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[7]

  • Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a powerful tool, orthogonal methods such as GC-MS and qNMR can provide complementary and confirmatory data on the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds.[2] Given that many heterocyclic compounds are thermally stable, GC-MS can be a viable option.[8] The mass spectrometer provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that allows for the determination of purity without the need for a reference standard of the analyte.[9] By integrating the signals of the target compound against a certified internal standard of known purity, a highly accurate purity value can be obtained.[10] This method also provides structural information about any detected impurities.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of this compound.

Parameter HPLC-UV/PDA GC-MS Quantitative ¹H NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.
Typical Purity Result >99.0% (Area Percent)>99.0% (Area Percent)99.2 ± 0.3% (Absolute Purity)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 1 ng/mL~0.1% (relative to the main component)
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 3 ng/mL~0.3% (relative to the main component)
Precision (RSD) < 1%< 5%< 1%
Strengths - Versatile for a wide range of compounds.- High resolution and sensitivity.- Well-established and robust.[11]- High sensitivity and selectivity.- Definitive identification of volatile impurities.- Absolute quantification without a specific reference standard.- Provides structural information on impurities.- Non-destructive.
Limitations - Requires a reference standard for impurity identification.- Co-elution can lead to inaccurate quantification.[3]- Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of the analyte.[12]- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer for optimal resolution.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for purity confirmation and the logical relationship between the different analytical techniques.

Purity_Confirmation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting start Synthesized Compound weigh Accurate Weighing start->weigh dissolve Dissolution in Appropriate Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis (Orthogonal Method) dissolve->gcms qnmr qNMR Analysis (Absolute Purity) dissolve->qnmr data_proc Chromatogram/Spectrum Processing hplc->data_proc gcms->data_proc qnmr->data_proc purity_calc Purity Calculation data_proc->purity_calc report Final Purity Report purity_calc->report

Experimental workflow for purity confirmation.

Analytical_Technique_Relationship main_method HPLC Purity Analysis (Primary Method) final_purity Confirmed Purity of This compound main_method->final_purity Provides high-resolution separation and quantification of impurities. orthogonal_method GC-MS Analysis (Orthogonal Confirmation) orthogonal_method->final_purity Confirms identity of volatile impurities and provides a secondary purity assessment. absolute_method qNMR Analysis (Absolute Purity Standard) absolute_method->final_purity Provides a highly accurate, absolute purity value without the need for a specific reference standard.

Logical relationship of analytical techniques.

References

cross-referencing spectroscopic data for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of spectroscopic data for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and related compounds for researchers and drug development professionals.

This guide, therefore, presents a comparative analysis of spectroscopic data for structurally analogous thiazole derivatives. By cross-referencing data from similar molecules, researchers can infer expected spectral characteristics for the target compound and gain insights into the influence of various functional groups on spectroscopic readouts. The following sections provide a detailed comparison of available data for related compounds, outline general experimental protocols for spectroscopic analysis, and visualize the workflow for data acquisition and analysis.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. These analogs feature variations in the substituent on the phenyl ring and the functional group at the 2-position of the thiazole ring.

Table 1: ¹H NMR Spectroscopic Data of Thiazole Derivatives

Compound NameSolventChemical Shift (δ) in ppm
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate [1]DMSO-d₆1.31 (t, 3H), 4.23 (q, 2H), 7.23 (t, 1H), 7.49–7.64 (m, 1H), 7.83 (t, 1H), 7.99 (d, 1H), 8.28 (d, 1H), 8.48 (d, 1H), 8.85 (s, 1H), 11.65 (s, 1H)
Ethyl 2-aminothiazole-4-carboxylate [2]N/AData not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [3]N/A1.35 (3H, t, J = 7.0 Hz), 4.33 (2H, q, J = 7.0 Hz), 7.60 (1H, dt, Ar–H, J = 1.5 Hz, J = 8.4 Hz), 7.78 (1H, t, Ar–H, J = 7.7 Hz), 8.02 (2H, m, Ar–H), 7.82 (1H, s, 1,3-thiazole ring C-5), 8.37 (1H, s, –CH=N–), 12.63 (1H, s, –N–NH–C–)

Table 2: ¹³C NMR Spectroscopic Data of Thiazole Derivatives

Compound NameSolventChemical Shift (δ) in ppm
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate [1]N/AData not available in the provided search results.
Ethyl 2-aminothiazole-4-carboxylate [2]N/AData not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [3]N/A14.6 (–CH₃), 60.9 (–OCH₂–), 120.2 (C-5, 1,3-thiazole ring), 125.2, 128.1, 128.7, 130.4, 137.4, 147.9 (Ar–C), 137.6 (–CH=N–), 143.3 (C-4, 1,3-thiazole ring), 161.7 (C=O), 168.2 (C-2, 1,3-thiazole ring)

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of Thiazole Derivatives

Compound NameMass Spectrometry (m/z)Infrared (IR) Spectroscopy (cm⁻¹)
Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate [1]M.p. 478–479 K. Analysis calculated for C₁₈H₁₅N₃O₄S: C, 58.53; H, 4.09; N, 11.38. Found: C, 58.59; H, 4.13; N, 11.47.3090, 1720, 1600, 1545, 1483, 1352, 1244, 1071
Ethyl 2-aminothiazole-4-carboxylate [2]Molecular Weight: 172.21 g/mol Data not fully available in the provided search results.
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate [3]HRMS: 321.9680 [M + H]⁺, 343.0700 [M + Na]⁺Data not available in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are reported in ppm relative to TMS.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), to generate ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the ions.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate, or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers, corresponding to different vibrational modes of the molecule's functional groups.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and cross-referencing spectroscopic data for a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir data_proc Data Processing & Interpretation nmr->data_proc ms->data_proc ir->data_proc comparison Cross-referencing with Analogous Compounds data_proc->comparison report Final Report & Comparison Guide comparison->report

Caption: Workflow for Spectroscopic Data Acquisition and Analysis.

References

A Comparative Analysis of the Biological Efficacy of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Derivatives and Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its derivatives have garnered significant interest for their potential therapeutic applications. This guide provides a comparative analysis of the biological efficacy of these thiazole derivatives against known drugs in the fields of oncology, infectious diseases, and inflammation, supported by experimental data and detailed protocols.

Anticancer Activity

Thiazole derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Efficacy of Thiazole Derivatives and Known Anticancer Drugs
Compound/DrugCancer Cell LineIC50/GI50 ValueReference DrugIC50/GI50 Value
N-(2-Nitrophenyl)-2-p-tolylthiazole-4-carboxamide (4c)SKNMC (Neuroblastoma)10.8 ± 0.08 µM--
Thiazole Derivative 11f (coumarin-based)A-549 (Lung)25 nMErlotinib30 nM
Thiazole Derivative 11f (coumarin-based)MCF-7 (Breast)29 nMErlotinib40 nM
Thiazole Derivative 11f (coumarin-based)Overall (4 cell lines)27 nMErlotinib33 nM
Pyrazole-Thiadiazole Derivative 6gA549 (Lung)1.537 ± 0.097 µM--
4-Substituted Methoxybenzoyl-aryl-thiazole (SMART) compoundsMelanoma & ProstateLow nM rangeLead compounds (ATCAA)µM range

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells (e.g., SKNMC, Hep-G2, MCF-7) are seeded in 96-well plates at a density of 8,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiazole derivatives (e.g., 0.1-25 µM) and incubated for another 24 hours.[2]

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been identified as targets for thiazole-based anticancer agents. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis, and the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for cancer cell growth, proliferation, and angiogenesis.[3][4][5]

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_rtk Receptor Tyrosine Kinase Inhibition Thiazole Derivatives_T Thiazole Derivatives Tubulin Tubulin Thiazole Derivatives_T->Tubulin inhibit Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis_T Apoptosis Cell Cycle Arrest->Apoptosis_T Thiazole Derivatives_R Thiazole Derivatives EGFR_VEGFR2 EGFR / VEGFR-2 Thiazole Derivatives_R->EGFR_VEGFR2 inhibit Downstream Signaling Downstream Pathways (e.g., MAPK, PI3K/Akt) EGFR_VEGFR2->Downstream Signaling activate Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Downstream Signaling->Proliferation_Angiogenesis promote

Anticancer mechanisms of thiazole derivatives.

Antimicrobial Activity

This compound and its analogs have been identified as promising antimicrobial agents.[6] The thiazole ring is a key pharmacophore in several marketed antimicrobial drugs.[7]

Comparative Efficacy of Thiazole Derivatives and Known Antimicrobial Drugs
Compound/DrugBacterial/Fungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiazole Derivatives 4e, 4f, 4k, 4lBacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, Aspergillus nigerModerate to promising inhibition--
Thiazole-coumarin hybrid 11bE. coli DNA gyrase (IC50)182 nMNovobiocin170 nM
Heteroaryl(aryl) Thiazole Derivative 4E. coli170Ampicillin-
Heteroaryl(aryl) Thiazole Derivative 9Bacillus cereus-Ampicillin-
Heteroaryl(aryl) Thiazole Derivative 8Antifungal80-230--

Experimental Protocol: Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start Synthesized Thiazole Derivatives Synthesized Thiazole Derivatives Start->Synthesized Thiazole Derivatives Microorganism Culture Microorganism Culture Start->Microorganism Culture Microdilution Assay Microdilution Assay Synthesized Thiazole Derivatives->Microdilution Assay Microorganism Culture->Microdilution Assay Incubation Incubation Microdilution Assay->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination End End MIC Determination->End

Workflow for antimicrobial screening.

Anti-inflammatory Activity

Certain thiazole derivatives have shown potential as anti-inflammatory agents, with their efficacy being comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs).

Comparative Efficacy of Thiazole Derivatives and Known Anti-inflammatory Drugs
Compound/DrugAnimal Model% Inhibition of EdemaReference Drug% Inhibition of Edema
Ethyl 2-[2-(4-fluorophenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetate (5h)Carrageenan-induced rat paw edema78.8%Indomethacin-
Nitro substituted thiazole derivativesCarrageenan and formalin induced rat paw edemaBetter than standardNimesulide-

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[9][10]

  • Animal Grouping: Rats are divided into control, standard, and test groups.

  • Drug Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is given to the right hind paw of each rat to induce edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation.[9]

anti_inflammatory_pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives->COX-2 inhibit

COX-2 inhibition by thiazole derivatives.

Conclusion

The available data suggest that this compound and its structural analogs represent a versatile class of compounds with significant potential in drug discovery. Their demonstrated efficacy in preclinical models of cancer, microbial infections, and inflammation warrants further investigation. The comparative data presented in this guide highlight that in several instances, the potency of these synthetic thiazole derivatives is comparable or even superior to that of established drugs. Future research should focus on optimizing the lead compounds to enhance their activity, selectivity, and pharmacokinetic profiles, paving the way for their potential clinical development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a compound utilized in pharmaceutical development, agrochemical formulation, and material science, requires careful handling due to its potential hazards.[1] This guide provides a comprehensive, step-by-step procedure for its safe disposal.

Hazard Assessment and Safety Precautions

Given the structural motifs—a thiazole ring and a nitrophenyl group—it is prudent to assume the compound may exhibit the following hazards:

  • Toxicity: Potential for acute toxicity if swallowed, inhaled, or in contact with skin. It may also cause skin and eye irritation.[2][5][6]

  • Environmental Hazards: Assumed to be harmful to aquatic life and should not be allowed to enter drains or waterways.[2][7]

  • Reactivity: The nitro group suggests potential reactivity, particularly with strong oxidizing or reducing agents.[8]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[7] Adherence to all federal, state, and local regulations is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[2][7]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids.[7] Do not mix with other incompatible waste streams.[8][9] The approximate concentration of the compound should be indicated on the label.[7]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container.[8]

2. Container Management:

  • Compatibility: Use containers that are chemically compatible with the waste.[10] Plastic containers are often preferred.[11]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").[2][12]

  • Closure: Keep waste containers securely closed except when adding waste.[11][12]

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) at or near the point of generation.[11][12] The SAA should have secondary containment to prevent the release of material in case of a leak.[8]

3. Requesting Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] Do not attempt to dispose of this chemical down the drain or in the regular trash.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Minor Spills:

  • Evacuate and Alert: Notify personnel in the immediate area.[2]

  • Control Ignition Sources: If the substance is flammable, extinguish any nearby open flames or spark-producing equipment.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[2] Do not use combustible materials like paper towels for initial containment.[2]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled hazardous waste container.[5][13] Decontaminate the spill area with soap and water.[2] All cleanup materials must be disposed of as hazardous waste.[2][9]

  • Reporting: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.[2]

For Major Spills:

  • Evacuate the area immediately and follow your institution's emergency procedures.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the following table provides general regulatory limits for hazardous waste accumulation in a laboratory setting.

ParameterRegulatory LimitSource
Maximum Hazardous Waste Volume in SAA55 gallons[11]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kg (solid)[11]
Maximum Storage Time in Academic Lab SAA6 months[10]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation and Collection cluster_1 Container Management and Storage cluster_2 Final Disposal cluster_3 Spill Response A Generation of This compound Waste B Segregate Waste (Solid, Liquid, Sharps) A->B C Collect in Dedicated, Labeled Containers B->C D Ensure Proper Labeling ('Hazardous Waste', Chemical Name) C->D E Keep Containers Securely Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Professional Disposal by Licensed Service G->H Spill Spill Occurs Minor Minor Spill Spill->Minor Major Major Spill Spill->Major Contain Contain with Inert Absorbent Minor->Contain Evacuate Evacuate and Follow Emergency Procedures Major->Evacuate Cleanup Clean and Decontaminate Contain->Cleanup Dispose Dispose of Cleanup Materials as Hazardous Waste Cleanup->Dispose

Figure 1. Workflow for the proper disposal of this compound.

Decision Pathway for Waste Handling

This diagram outlines the decision-making process for handling different forms of waste containing the target compound.

start Waste Generated Containing This compound is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharps_container Place in Designated Sharps Container is_sharp->sharps_container Yes contact_ehs Store in SAA and Contact EHS for Disposal is_sharp->contact_ehs No (Consult EHS) solid_container->contact_ehs liquid_container->contact_ehs sharps_container->contact_ehs

Figure 2. Decision tree for segregating waste containing this compound.

References

Essential Safety and Logistical Information for Handling Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate was not located. The following guidance is based on the safety profiles of structurally related compounds, including thiazole derivatives and nitrophenyl compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, state, and federal regulations.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedures outlined are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure and environmental impact.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[1][2] A face shield should be worn over goggles when there is a significant risk of splashing.[1][2]Thiazole and nitrophenyl compounds can cause serious eye irritation.[2][3] Goggles provide direct protection, while a face shield offers a broader barrier.[2]
Hand Protection Disposable, powder-free nitrile gloves.[1][2] For prolonged contact or splash risk, consider double-gloving or using thicker, chemical-resistant gloves.[2]Nitrile gloves offer good short-term protection against a range of chemicals.[2]
Body Protection A long-sleeved laboratory coat.[1] For larger quantities or significant splash risk, a chemical-resistant apron over the lab coat is advised.[2]Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary if handling the compound as a powder or if engineering controls are insufficient to control airborne exposure.[1][2]To prevent inhalation of dust or aerosols.[1][3]
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[2]Protects feet from spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to proper handling protocols is crucial for maintaining a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]

2. Personal Protective Equipment (PPE) and Hygiene:

  • Before beginning work, don the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

3. Handling:

  • Handle the compound in a manner that minimizes the generation of dust and aerosols.[1]

  • Keep the container tightly closed when not in use.

4. Storage:

  • Store the compound in a tightly sealed, properly labeled container.[1]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • The storage area should be secure and away from sources of ignition.[4]

5. Spill Management:

  • In the event of a small spill, evacuate non-essential personnel from the area.[3]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[3]

  • Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[3]

  • Clean the spill area with an appropriate solvent, and collect all cleaning materials in the same hazardous waste container.[3]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[3]

  • Segregate this waste from non-hazardous and other chemical waste streams to prevent dangerous reactions.[3][4]

2. Containerization:

  • Use a dedicated, properly labeled, and sealable container for all waste.[3] The container should be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste" and identify the contents.[3]

3. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[3] Nitrophenyl compounds can be toxic to aquatic life.[3]

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • Empty containers should be handled as if they contain the product and disposed of in the same manner.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh/Measure Compound prep_hood->handle_weigh Begin Experiment handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment Complete disp_collect Collect Waste in Labeled, Sealed Container handle_reaction->disp_collect Generate Waste cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.